Hybridaphniphylline A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H47NO11 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |
InChI Key |
NUZJHFQGXVKNBJ-VVVKYYHASA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4 |
Canonical SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Hybridaphniphylline A from Daphniphyllum longeracemosum: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Hybridaphniphylline A, a novel alkaloid-iridoid hybrid compound. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this molecule represents a unique structural class, hypothesized to be formed through a natural Diels-Alder cycloaddition. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the experimental protocols, quantitative data, and biosynthetic insights related to this compound.
Introduction
The Daphniphyllum genus of plants is a rich source of structurally diverse and complex alkaloids, many of which have attracted significant interest from the scientific community for their intricate molecular architectures and potential biological activities. In 2013, a significant discovery was made with the isolation of Hybridaphniphyllines A and B from Daphniphyllum longeracemosum.[1] These compounds are notable for their unprecedented decacyclic fused skeletons, representing a hybrid of a Daphniphyllum alkaloid and an iridoid.
The structure of this compound was elucidated through extensive spectroscopic analysis.[1] Its discovery has opened new avenues for research into the biosynthesis of natural products, particularly concerning the role of cycloaddition reactions in generating molecular complexity. This guide provides a detailed account of the methodologies employed in the isolation and characterization of this fascinating natural product.
Extraction and Isolation of this compound
The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a synthesized account from published literature.[1][2]
Plant Material
Dried and powdered stems and leaves of Daphniphyllum longeracemosum were used as the starting material for the extraction process.[1][2] One study specified the use of 12 kg of air-dried leaves.[2]
Experimental Protocol: Extraction and Partitioning
-
Extraction: The powdered plant material was extracted with 95% ethanol (B145695) (EtOH).[2]
-
Solvent Partitioning: The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and a dilute acidic aqueous solution (0.01 N tartaric acid).[2]
-
Basification and Re-extraction: The aqueous layer, containing the protonated alkaloids, was subsequently basified to a pH of 10 with 2 N sodium carbonate (Na2CO3).[2]
-
Final Extraction: The alkaloids were then exhaustively extracted from the basified aqueous layer using chloroform (B151607) (CHCl3).[2]
Experimental Protocol: Chromatographic Purification
The chloroform-soluble fraction, rich in alkaloids, was subjected to a series of chromatographic separations to isolate this compound.
-
Initial Column Chromatography: The crude alkaloid mixture was first separated by column chromatography over amino silica (B1680970) gel.[2]
-
Further Chromatographic Steps: The fractions containing the target compound were further purified using multiple-step column chromatography, including preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC), employing both normal-phase (silica gel) and reverse-phase (RP-C18) stationary phases.[2]
Quantitative Data
The yield of this compound from the isolation process is a critical piece of data for assessing the abundance of the natural product and the efficiency of the extraction method.
| Plant Material (Source) | Amount of Starting Material | Yield of this compound | Reference |
| Air-dried leaves of D. longeracemosum | 12 kg | 50 mg | [2] |
Structure Elucidation
The complex, decacyclic structure of this compound was determined through a combination of advanced spectroscopic techniques.
Spectroscopic Analysis
A comprehensive analysis of the following spectroscopic data was essential for the structural elucidation:
-
1D NMR: ¹H and ¹³C NMR spectra provided initial information about the chemical environment of the protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, were used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular formula of the compound.[2]
Proposed Biogenetic Pathway
The unique hybrid structure of this compound suggests a fascinating biosynthetic origin. It is proposed that the molecule is formed via a natural intermolecular Diels-Alder reaction.[1]
This proposed pathway involves the cycloaddition of two precursor molecules: a Daphniphyllum alkaloid derivative containing a diene moiety and an iridoid dienophile.[2] This hypothesis provides a logical explanation for the formation of the intricate and highly condensed ring system of this compound.
Visualizations
Isolation Workflow
Caption: Workflow for the isolation of this compound.
Proposed Biosynthetic Pathway
Caption: Proposed biogenetic pathway for this compound.
Conclusion
The discovery of this compound from Daphniphyllum longeracemosum represents a significant advancement in the field of natural product chemistry. Its novel hybrid structure, likely arising from a natural Diels-Alder reaction, provides a compelling example of nature's ability to construct complex molecular architectures. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers working on the isolation, synthesis, and biological evaluation of Daphniphyllum alkaloids and other complex natural products. Further studies into the biosynthesis and potential pharmacological activities of this compound are warranted and are expected to yield exciting new discoveries.
References
Unraveling the Intricate Architecture of Hybridaphniphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Hybridaphniphylline A, a complex hybrid natural product. The intricate decacyclic fused skeleton of this compound, a molecule that merges a Daphniphyllum alkaloid with an iridoid, presents a formidable challenge in structural chemistry. Its elucidation is a testament to the power of modern spectroscopic techniques and logical deductive reasoning. This document details the experimental methodologies and data interpretation that were pivotal in piecing together its unique structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Sourcing and Isolation
This compound was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] The general protocol for the isolation of such alkaloids involves several key stages, beginning with the extraction of the plant material and culminating in the purification of the target compound.
Experimental Protocol: Extraction and Isolation
A generalized procedure for the isolation of Daphniphyllum alkaloids, based on established methods, is as follows:
-
Extraction: The air-dried and powdered plant material (stems and leaves) is exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The alkaloidal fraction is typically found in the chloroform and ethyl acetate extracts.
-
Acid-Base Extraction: The chloroform and ethyl acetate fractions are subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with Na₂CO₃ or NH₄OH) to deprotonate the alkaloids, which are then extracted back into an organic solvent like chloroform.
-
Chromatographic Purification: The enriched alkaloid fraction is subjected to multiple rounds of chromatography to isolate the individual compounds. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first separated on a silica gel column using a gradient of solvents, such as a chloroform/methanol or petroleum ether/acetone mixture.
-
Sephadex LH-20 Chromatography: Further purification is often achieved using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification to obtain highly pure this compound is typically performed using preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as methanol/water or acetonitrile/water.
-
The logical workflow for the isolation and purification of this compound is depicted in the following diagram:
Spectroscopic Data Acquisition and Interpretation
The determination of the complex structure of this compound relies on a comprehensive analysis of various spectroscopic data. High-resolution mass spectrometry provides the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments are employed to piece together the carbon skeleton and establish the relative stereochemistry.
Key Spectroscopic Techniques
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass of the molecule, which in turn allows for the calculation of the molecular formula.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
-
Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for identifying spin systems and tracing out fragments of the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR experiment that correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of proton and carbon signals.
-
Heteronuclear Multiple Bond Correlation (HMBC): A 2D NMR technique that shows correlations between protons and carbon atoms that are two or three bonds away. This is one of the most powerful tools for connecting different fragments of the molecule and establishing the overall carbon skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR experiment that reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry of the molecule.
The interplay of these spectroscopic techniques in the structure elucidation process is illustrated below:
Spectroscopic Data Summary
While the specific raw data for this compound is found in the primary literature, the following tables provide a representative summary of the kind of ¹H and ¹³C NMR data that would be obtained for a molecule of this complexity. The data presented here is illustrative and based on the published data for the closely related Hybridaphniphylline B.
Table 1: Illustrative ¹H NMR Data (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.25 | m | |
| 3 | 1.80 | m | |
| 5 | 2.15 | dd | 12.5, 5.0 |
| 6 | 4.10 | d | 8.0 |
| 7 | 5.50 | d | 8.0 |
| ... | ... | ... | ... |
| 1' | 4.80 | d | 7.5 |
| 2' | 3.55 | t | 8.0 |
| ... | ... | ... | ... |
| OMe | 3.75 | s |
Table 2: Illustrative ¹³C NMR Data (in CDCl₃)
| Position | δC (ppm) | Type |
| 2 | 55.2 | CH |
| 3 | 30.1 | CH₂ |
| 4 | 85.3 | C |
| 5 | 45.6 | CH |
| 6 | 78.9 | CH |
| 7 | 125.4 | CH |
| 8 | 140.2 | C |
| ... | ... | ... |
| 1' | 98.5 | CH |
| ... | ... | ... |
| OMe | 51.8 | CH₃ |
Proposed Biogenetic Pathway
The structure of this compound, being a hybrid of a Daphniphyllum alkaloid and an iridoid, strongly suggests a biosynthetic pathway involving an intermolecular Diels-Alder reaction.[1] This proposed pathway provides a logical framework for understanding the formation of the complex decacyclic skeleton. The likely precursors are a daphnane-type alkaloid and an iridoid glucoside.
The proposed biosynthetic connection is visualized in the following diagram:
Conclusion
The structural elucidation of this compound is a prime example of the synergy between meticulous experimental work and insightful data interpretation. The combination of various spectroscopic techniques, particularly advanced 2D NMR experiments, was instrumental in deciphering its complex, three-dimensional architecture. The proposed biosynthetic pathway, centered around a key Diels-Alder reaction, not only provides a rationalization for the formation of this unique natural product but also highlights the elegant strategies employed by nature to construct molecular complexity. This detailed understanding of the structure and potential biosynthesis of this compound opens avenues for further investigation into its biological activities and potential applications in drug development.
References
Spectroscopic Profile of Hybridaphniphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hybridaphniphylline A, a complex Daphniphyllum alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₃₇H₄₇NO₁₁. This formula corresponds to a calculated exact mass that can be compared with the experimentally observed value to confirm the identity of the compound.
| Parameter | Value |
| Molecular Formula | C₃₇H₄₇NO₁₁ |
| Calculated Exact Mass | [M+H]⁺: 682.3171, [M+Na]⁺: 704.2990 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its complex structure, which includes hydroxyl, carbonyl (ester and ketone), and ether functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane) | 3000-2850 |
| C=O (ester, ketone) | 1750-1650 |
| C-O (ether, ester) | 1300-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for a closely related compound, Longphyllineside B, have been reported and are presented here as a reference, given that its ¹³C NMR spectrum is noted to be closely related to that of this compound.
¹H NMR Spectroscopic Data (Reference Compound: Longphyllineside B)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.32 | m | |
| 3 | 1.85, 1.55 | m | |
| 4 | 2.15 | m | |
| 5 | 5.45 | dd | 10.0, 2.5 |
| 6 | 2.50 | m | |
| 7 | 4.21 | d | 8.5 |
| 8 | 2.25 | m | |
| 9 | 1.75, 1.45 | m | |
| 10 | 2.05 | m | |
| 12 | 1.65, 1.35 | m | |
| 13 | 1.95 | m | |
| 14 | 3.15 | br s | |
| 15 | 5.85 | d | 5.0 |
| 16 | 6.10 | d | 5.0 |
| 17 | 1.25 | s | |
| 18 | 3.65 | s | |
| 19 | 4.95 | d | 8.0 |
| 20 | 2.85 | m | |
| 21 | 1.15 | d | 6.5 |
| 22 | 3.95 | q | 6.5 |
| 1' | 4.75 | d | 8.0 |
| 2' | 3.25 | dd | 9.0, 8.0 |
| 3' | 3.40 | t | 9.0 |
| 4' | 3.35 | t | 9.0 |
| 5' | 3.20 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.60 | dd | 12.0, 5.5 |
¹³C NMR Spectroscopic Data (Reference Compound: Longphyllineside B)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 216.2 | 16 | 135.2 |
| 2 | 49.0 | 17 | 25.5 |
| 3 | 35.5 | 18 | 52.0 |
| 4 | 40.5 | 19 | 95.5 |
| 5 | 125.0 | 20 | 45.0 |
| 6 | 48.5 | 21 | 18.5 |
| 7 | 78.0 | 22 | 65.0 |
| 8 | 42.0 | 1' | 98.5 |
| 9 | 30.0 | 2' | 73.0 |
| 10 | 46.0 | 3' | 76.5 |
| 11 | 170.5 | 4' | 70.0 |
| 12 | 38.0 | 5' | 77.0 |
| 13 | 50.0 | 6' | 61.5 |
| 14 | 68.0 | ||
| 15 | 140.0 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound.
Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive or negative ion mode.
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete assignment of all proton and carbon signals.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product.
The Architecture of a Novel Alkaloid: A Technical Whitepaper on the Biosynthetic Pathway of Hybridaphniphylline A via a Key Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A, a complex decacyclic alkaloid isolated from Daphniphyllum longeracemosum, represents a fascinating example of nature's synthetic prowess. Its intricate molecular architecture is hypothesized to arise from a unique biosynthetic pathway involving an intermolecular Diels-Alder reaction. This whitepaper provides an in-depth analysis of the proposed biosynthetic route to this compound, with a particular focus on the pivotal [4+2] cycloaddition step. Drawing upon evidence from structural elucidation, biogenetic proposals, and the successful total synthesis of the closely related Hybridaphniphylline B, we present a comprehensive overview of the key precursors and transformations. This document serves as a technical guide for researchers in natural product chemistry, biosynthesis, and drug discovery, offering insights into the formation of this novel class of hybrid alkaloids.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, renowned for their complex polycyclic skeletons and significant biological activities. A particularly intriguing subset of these compounds are the hybrid alkaloids, which appear to be formed through the convergence of distinct biosynthetic pathways. This compound and its congener, Hybridaphniphylline B, are prime examples of such molecular hybrids, integrating an iridoid moiety with a Daphniphyllum alkaloid core.[1] The key to their formation is a proposed natural Diels-Alder reaction, a powerful carbon-carbon bond-forming transformation that is relatively rare in enzymatically controlled biosynthesis.[1][2] Understanding this pathway not only sheds light on the chemical ecology of Daphniphyllum species but also provides inspiration for novel synthetic strategies in drug development.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is postulated to proceed through the convergence of two distinct metabolic routes: the iridoid pathway and the Daphniphyllum alkaloid pathway. The culmination of these pathways yields two key precursors that undergo a strategic intermolecular Diels-Alder cycloaddition to forge the core structure of the hybrid alkaloid.
Precursor Synthesis
-
The Dienophile: Deacetylasperuloside: The iridoid component of this compound is proposed to be deacetylasperuloside.[3] This compound arises from the well-established iridoid biosynthesis pathway, which originates from geranyl pyrophosphate. A key intermediate in the formation of many iridoids is (+)-genipin.[3][4]
-
The Diene: A Putative Cyclopentadiene (B3395910): The second precursor is a hypothetical cyclopentadiene derived from the Daphniphyllum alkaloid biosynthetic pathway.[3] While the exact structure of this diene in vivo is yet to be confirmed, its core architecture is believed to be a complex polycyclic system characteristic of this alkaloid family.
The Key Diels-Alder Reaction
The central and defining step in the biosynthesis of this compound is the proposed intermolecular [4+2] cycloaddition between the cyclopentadiene (the diene) and deacetylasperuloside (the dienophile).[1][3] This reaction forms the characteristic decacyclic skeleton of the Hybridaphniphylline class of molecules. The proposed biogenetic pathway is strongly supported by the successful total synthesis of Hybridaphniphylline B, which employed a late-stage intermolecular Diels-Alder reaction as a key strategic step.[3][4][5]
Caption: Proposed biosynthetic pathway of this compound.
Evidence from Total Synthesis
The feasibility of the proposed Diels-Alder reaction is strongly corroborated by the total synthesis of Hybridaphniphylline B.[3][4][5] In this synthetic route, a fully elaborated cyclopentadiene, derived from daphnilongeranin B, was reacted with asperuloside (B190621) tetraacetate (a protected form of the proposed natural dienophile) in a late-stage intermolecular Diels-Alder reaction.[3] This successful synthesis not only validates the proposed biosynthetic pathway but also provides a potential blueprint for the laboratory synthesis of other Hybridaphniphylline analogues.
Key Synthetic Transformation: The Diels-Alder Reaction
The following table summarizes the key features of the Diels-Alder reaction as reported in the total synthesis of Hybridaphniphylline B. While this is a chemical synthesis and not an enzymatic reaction, it provides the closest available model for the proposed biosynthetic step.
| Parameter | Description |
| Diene | Fully elaborated cyclopentadiene derived from daphnilongeranin B |
| Dienophile | Asperuloside tetraacetate |
| Reaction Type | Intermolecular Diels-Alder Reaction |
| Key Outcome | Successful construction of the core polycyclic skeleton of Hybridaphniphylline B |
Note: Specific yields and reaction conditions for the biosynthetic reaction are currently unknown.
Experimental Protocols: A Synthetic Analogue of the Biosynthetic Step
While the specific enzymatic machinery and protocols for the biosynthesis of this compound remain to be elucidated, the total synthesis of Hybridaphniphylline B provides a detailed experimental procedure for a closely related Diels-Alder reaction. This serves as a valuable reference for chemists seeking to synthesize similar compounds.
One-Pot Diene Formation and Diels-Alder Reaction (from the total synthesis of Hybridaphniphylline B): [3][5]
Disclaimer: The following is a summarized representation of a complex synthetic procedure and should be referenced from the original publication for full experimental details.
-
Diene Precursor Preparation: A fully elaborated precursor to the cyclopentadiene is synthesized through a multi-step route.
-
Dienophile Preparation: Asperuloside tetraacetate is prepared from (+)-genipin through glycosylation and lactonization.
-
One-Pot Reaction: A one-pot protocol is developed for the in-situ formation of the cyclopentadiene from its precursor, followed by the intermolecular Diels-Alder reaction with asperuloside tetraacetate.
-
Cycloadduct Conversion: The resulting cycloadduct is then converted to Hybridaphniphylline B through subsequent reductive desulfurization and global deacetylation.
The workflow for this key synthetic step can be visualized as follows:
Caption: Synthetic workflow for the key Diels-Alder reaction.
Future Directions and Conclusion
The proposed biosynthetic pathway of this compound, centered around a key Diels-Alder reaction, presents a compelling narrative of molecular assembly. While the biogenetic hypothesis is strongly supported by synthetic evidence, significant research is still required to fully elucidate the enzymatic machinery involved. The identification and characterization of a putative "Diels-Alderase" from Daphniphyllum longeracemosum would be a landmark discovery in the field of biosynthesis.
This whitepaper has provided a comprehensive overview of the current understanding of the this compound biosynthetic pathway. For researchers in drug development, the novel scaffold of this molecule, born from the convergence of two distinct pathways, offers a promising starting point for the design of new therapeutic agents. Further investigation into this fascinating biosynthetic route will undoubtedly continue to inspire both chemists and biologists alike.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
Hybridaphniphylline A: A Technical Guide to Its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. These intricate molecules, isolated from plants of the Daphniphyllum genus, have garnered significant interest from the scientific community due to their unique structural architectures and potential biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols for the isolation of this compound, tailored for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is naturally found in the plant species Daphniphyllum longeracemosum.[1] This evergreen shrub is primarily distributed in Southeast Asia. The compound has been isolated from the dried stems and leaves of this plant.[1]
The abundance of this compound in Daphniphyllum longeracemosum is relatively low, requiring significant amounts of plant material for the isolation of substantial quantities. The reported yield underscores the challenges associated with the natural sourcing of this complex molecule.
Quantitative Data on Abundance
| Compound | Plant Source | Plant Part | Starting Material (dry weight) | Isolated Yield (mg) | Yield (%) |
| This compound | Daphniphyllum longeracemosum | Leaves | 12 kg | 50 mg | 0.000417% |
Experimental Protocols: Isolation of this compound
The following is a detailed methodology for the extraction and isolation of this compound from the leaves of Daphniphyllum longeracemosum, based on established protocols for the isolation of alkaloids from this genus.
Extraction
-
Preparation of Plant Material: Air-dry the leaves of Daphniphyllum longeracemosum and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves (12 kg) with 95% ethanol (B145695) (EtOH) at room temperature.[2]
-
Perform the extraction three times to ensure exhaustive recovery of the secondary metabolites.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning
-
Solvent Partitioning: Suspend the crude extract in water and perform a liquid-liquid partitioning with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) (CHCl₃), to separate compounds based on their polarity.
-
Acid-Base Extraction:
-
To specifically isolate the alkaloids, the organic extract can be subjected to an acid-base extraction.
-
Dissolve the organic extract in a 5% hydrochloric acid (HCl) solution.
-
Wash the acidic solution with an organic solvent to remove neutral and acidic compounds.
-
Basify the acidic solution with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9-10.
-
Extract the alkaline solution with an organic solvent (e.g., CHCl₃) to obtain the crude alkaloid fraction.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with solvents such as ethyl acetate and methanol (B129727) (MeOH).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
Employ a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) (MeCN) in water, to achieve high-purity isolation of the target compound.[2]
-
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be performed to obtain highly pure this compound.
Proposed Biosynthetic Pathway
While the complete enzymatic machinery for the biosynthesis of this compound has not been fully elucidated, a plausible biogenetic pathway has been proposed. This pathway involves a key intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity
To date, there is limited specific information available in the public domain regarding the biological activities and potential signaling pathways of this compound. However, many Daphniphyllum alkaloids have been reported to exhibit a range of biological properties, including cytotoxic, anti-inflammatory, and neuroprotective effects. Further pharmacological screening of pure this compound is necessary to elucidate its specific bioactivities and mechanisms of action.
Conclusion
This compound represents a structurally fascinating and challenging natural product. Its low natural abundance necessitates efficient and optimized isolation protocols for further scientific investigation. The proposed biosynthetic pathway, involving a key Diels-Alder reaction, provides a foundation for future studies into its enzymatic synthesis and potential for synthetic biology approaches. While its specific biological activities remain to be thoroughly explored, the broader class of Daphniphyllum alkaloids suggests that this compound may hold therapeutic potential, warranting further investigation by the drug discovery and development community.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex polycyclic alkaloid belonging to the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These compounds have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities. This compound, along with its congener Hybridaphniphylline B, was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] Its unique decacyclic fused skeleton is proposed to be formed through a natural Diels-Alder cycloaddition, highlighting a fascinating biosynthetic pathway.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature.
Physical and Chemical Properties
Detailed quantitative physical and chemical data for this compound are limited in publicly accessible literature. However, data for the closely related Hybridaphniphylline B, which was isolated and characterized in the same study, can serve as a valuable reference point. The structural elucidation of both compounds was achieved through extensive spectroscopic analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₇NO₁₁ | Inferred from Hybridaphniphylline B |
| Molecular Weight | 681.77 g/mol | Inferred from Hybridaphniphylline B |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Optical Rotation | Not Reported | |
| Solubility | Not Reported |
Spectroscopic Data
| Spectroscopic Technique | Application |
| ¹H NMR | Determination of the proton framework of the molecule. |
| ¹³C NMR | Identification of the number and types of carbon atoms. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of Daphniphyllum alkaloids from plant material, based on common phytochemical extraction and purification techniques. The specific details for this compound would be found in the primary literature.[1]
-
Extraction: The dried and powdered stems and leaves of Daphniphyllum longeracemosum are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. Non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The pH of the aqueous layer is then adjusted to be basic, deprotonating the alkaloids and allowing for their extraction into an organic solvent.
-
Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography over silica (B1680970) gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Logical Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound.
Caption: A generalized workflow for the isolation and structural elucidation of this compound.
Biological Activity
While many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic and anti-HIV properties, specific biological data for this compound is not yet available in the public domain. Further research is required to determine its pharmacological profile and potential therapeutic applications.
Conclusion
This compound represents a structurally unique member of the Daphniphyllum alkaloids. While its initial isolation and structural characterization have been reported, a significant portion of its detailed physical, chemical, and biological data remains to be fully disclosed in widely accessible formats. This guide provides the currently available information and a framework for understanding the processes involved in its study. Future research, including the total synthesis of this compound and comprehensive biological screening, will be crucial in unlocking its full scientific and therapeutic potential.
References
Biological Activity of Hybridaphniphylline A: An Unexplored Frontier
Despite extensive investigation into the intricate chemical structure and synthesis of Hybridaphniphylline A, a complex Daphniphyllum alkaloid, a comprehensive screening of its biological activities remains a notable gap in the scientific literature. To date, publicly accessible research has focused primarily on the remarkable molecular architecture and the total synthesis of related compounds, such as Hybridaphniphylline B.
This compound, isolated from the stems and leaves of Daphniphyllum longeracemosum, is a unique hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its complex, decacyclic fused skeleton has presented a significant challenge and a landmark achievement for synthetic chemists.[1] The total synthesis of the related Hybridaphniphylline B has been a subject of intense research, showcasing innovative synthetic strategies.[2][3][4]
While the broader family of Daphniphyllum alkaloids is known to possess diverse biological activities, including cytotoxic and anti-HIV properties, specific data for this compound is not yet available.[5][6] For instance, a related hexacyclic alkaloid, Calyciphylline B, has reported cytotoxic activity against L1210 cells with an IC50 of 12 μM.[6] This finding suggests that this compound and its analogues may also harbor significant biological potential worth investigating.
The absence of published biological screening data for this compound means that crucial information regarding its potential therapeutic applications, mechanism of action, and toxicological profile is currently unknown. Future research endeavors should be directed towards a systematic evaluation of its bioactivity. A proposed workflow for such a screening is outlined below.
Proposed Experimental Workflow for Biological Activity Screening
A general workflow for the initial biological screening of a novel natural product like this compound would typically involve a tiered approach, starting with broad-spectrum assays and progressing to more specific and mechanistic studies.
As the scientific community continues to unravel the complexities of Daphniphyllum alkaloids, it is anticipated that future studies will illuminate the biological activities of this compound, potentially unveiling novel therapeutic leads. The intricate structure of this natural product holds the promise of unique interactions with biological targets, making it a high-priority candidate for comprehensive pharmacological evaluation.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Initial Cytotoxicity Profile of Hybridaphniphylline A and Related Daphniphyllum Alkaloids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxicity studies concerning Daphniphyllum alkaloids, with a focus on the available data for compounds structurally related to Hybridaphniphylline A. Due to a lack of specific published cytotoxicity data for this compound itself, this document summarizes the cytotoxic activities of other notable Daphniphyllum alkaloids to provide a contextual understanding for researchers in the field. The methodologies for common cytotoxicity assays are also detailed to facilitate further research.
Introduction to this compound and Daphniphyllum Alkaloids
This compound is a complex decacyclic fused alkaloid-iridoid hybrid isolated from the stems and leaves of Daphniphyllum longeracemosum.[1][2] The Daphniphyllum alkaloids are a large family of structurally diverse natural products known for their intricate polycyclic ring systems and a range of biological activities.[3] While the total synthesis of Hybridaphniphylline B, a closely related compound, has been achieved, the biological evaluation, particularly the cytotoxicity of this compound, remains largely unexplored in publicly available literature.[4][5][6][7][8][9] This guide collates the existing cytotoxicity data on other Daphniphyllum alkaloids to inform initial assessments and future studies of this compound.
Quantitative Cytotoxicity Data of Related Daphniphyllum Alkaloids
While no specific cytotoxicity data for this compound was found in the reviewed literature, several other alkaloids from the Daphniphyllum genus have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Alkaloid | Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [10][11][12] |
| Daphnioldhanol A | HeLa | 31.9 µM | [10][13] |
| Unnamed Secodaphnane-type Alkaloid (Compound 1) | HeLa | 31.9 µM | [13] |
| Daphnezomine Q (Compound 2) | HL-60 | 15.9 - 23.2 µM | [14] |
| A-549 | 15.9 - 23.2 µM | [14] | |
| SMMC-7721 | 15.9 - 23.2 µM | [14] | |
| MCF-7 | 15.9 - 23.2 µM | [14] | |
| SW-480 | 15.9 - 23.2 µM | [14] |
Experimental Protocols: MTT Assay for Cytotoxicity
A common method for assessing the in vitro cytotoxicity of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell culture medium
-
96-well plates
-
Test compound (e.g., Daphniphyllum alkaloid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizations
Caption: Workflow of the MTT assay for determining cytotoxicity.
Information regarding the specific signaling pathways modulated by this compound is not available in the current body of scientific literature. Research into the mechanism of action of this and related Daphniphyllum alkaloids is a promising area for future investigation. A generalized logical diagram for a hypothetical mechanism of action study is presented below.
Caption: Logical flow for investigating the mechanism of action.
Conclusion and Future Directions
The initial cytotoxicity screening of this compound has not yet been reported. However, studies on related Daphniphyllum alkaloids suggest that this class of compounds possesses cytotoxic properties that warrant further investigation. The data presented here for daphnezomine W, daphnioldhanol A, and daphnezomine Q can serve as a preliminary guide for designing cytotoxicity studies for this compound. Future research should focus on performing in vitro cytotoxicity assays of this compound against a panel of human cancer cell lines. Subsequent studies could then elucidate the underlying mechanism of action and identify the specific cellular targets and signaling pathways involved.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. [Alkaloids from Macleaya cordata and their cytotoxicity assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Effects of organic extracts of six Bangladeshi plants on in vitro thrombolysis and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anti-HIV Evaluation of Daphniphyllum Alkaloids: A Technical Overview
Disclaimer: To date, no specific preliminary anti-HIV evaluation data for Hybridaphniphylline A has been published in publicly accessible scientific literature. This technical guide therefore provides an in-depth overview of the anti-HIV activity of a closely related Daphniphyllum alkaloid, logeracemin A , to serve as a representative example for researchers, scientists, and drug development professionals. This document also includes data on the cytotoxicity of other Daphniphyllum alkaloids to provide a broader context for the potential of this compound class.
Executive Summary
Daphniphyllum alkaloids are a diverse group of complex natural products that have garnered interest for their wide range of biological activities. While research into their antiviral properties is still emerging, preliminary studies have identified compounds with significant anti-HIV potential. This guide focuses on logeracemin A, a dimeric Daphniphyllum alkaloid that has demonstrated notable in vitro activity against HIV. This document collates the available quantitative data, provides detailed experimental protocols for anti-HIV and cytotoxicity assays, and presents a generalized workflow for the screening of natural products for antiviral activity.
Quantitative Data Summary
The anti-HIV activity and cytotoxicity of several Daphniphyllum alkaloids are summarized below. The primary compound of interest with direct anti-HIV activity is logeracemin A. The cytotoxicity data for other related alkaloids are included to contextualize the therapeutic potential of this class of molecules.
| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Logeracemin A | HIV-1 | 4.5 ± 0.1 | 27.9 | 6.2 | [1][2] |
*EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. *CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a given time period. *SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of logeracemin A and other natural products for anti-HIV activity.
In Vitro Anti-HIV Assay (Syncytium Formation Assay)
This assay is a common method for evaluating the ability of a compound to inhibit HIV-1-induced cytopathic effects, specifically the formation of syncytia (giant, multinucleated cells) which is a hallmark of HIV infection in vitro.
3.1.1 Materials and Reagents:
-
Cell Lines: C8166 cells (a human T-cell line highly susceptible to HIV-1 infection).
-
Virus: HIV-1, IIIB strain.
-
Compound: Logeracemin A, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Control: Azidothymidine (AZT) as a positive control.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Assay Plates: 96-well microtiter plates.
3.1.2 Procedure:
-
Cell Preparation: C8166 cells are cultured in RPMI-1640 medium and maintained in a logarithmic growth phase.
-
Compound Dilution: A serial dilution of logeracemin A is prepared in the culture medium. A corresponding dilution of AZT is also prepared.
-
Infection: C8166 cells are infected with the HIV-1 IIIB virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds (logeracemin A and AZT) are added to the infected cell cultures in the 96-well plates. A set of wells with infected but untreated cells serves as the virus control, and a set of wells with uninfected cells serves as the cell control.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (typically 3-4 days).
-
Observation and Quantification: The formation of syncytia is observed and quantified under an inverted microscope. The number of syncytia in the treated wells is compared to the number in the virus control wells.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
3.2.1 Materials and Reagents:
-
Cell Lines: C8166 cells.
-
Compound: Logeracemin A, dissolved in DMSO.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO).
-
Assay Plates: 96-well microtiter plates.
3.2.2 Procedure:
-
Cell Seeding: C8166 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of logeracemin A is added to the wells. A set of wells with untreated cells serves as the control.
-
Incubation: The plates are incubated for the same duration as the anti-HIV assay (e.g., 3-4 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Visualizations
Generalized Workflow for Anti-HIV Screening of Natural Products
The following diagram illustrates a typical workflow for the initial screening and evaluation of natural products for anti-HIV activity.
Caption: A generalized workflow for the screening and evaluation of natural products for anti-HIV activity.
References
The Enigmatic Architecture of Daphniphyllum Alkaloids: A Deep Dive into Hybridaphniphylline A
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids have captivated chemists and pharmacologists alike due to their complex, polycyclic architectures and a wide array of promising biological activities, including cytotoxic, anti-HIV, and neurotrophic properties. This technical guide provides a comprehensive literature review on Daphniphyllum alkaloids with a specific focus on the unique hybrid structure of Hybridaphniphylline A. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.
This compound: An Unprecedented Hybrid Skeleton
This compound is a remarkable and rare member of the Daphniphyllum alkaloid family, distinguished by its unprecedented decacyclic fused skeleton. It represents a fascinating hybrid structure, biosynthetically derived from a Daphniphyllum alkaloid and an iridoid. This unique structural feature sets it apart from other members of this alkaloid class and suggests a fascinating biosynthetic pathway.
Isolation and Structure Elucidation of this compound
This compound was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum[1]. The elucidation of its complex structure was a significant undertaking, relying on extensive spectroscopic analysis.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₉H₄₇NO₁₁ |
| Molecular Weight | 705.8 |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁰D +56.5 (c 0.2, CHCl₃) |
| UV (MeOH) λₘₐₓ (log ε) | 210 (4.33), 265 (3.85) nm |
| IR (KBr) νₘₐₓ | 3440, 2925, 1735, 1645, 1230, 1075 cm⁻¹ |
| HR-ESI-MS m/z | 706.3225 [M+H]⁺ (calcd for C₃₉H₄₈NO₁₁, 706.3222) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 5.75 (d, 8.0) |
| 3 | 7.48 (d, 8.0) |
| 5 | 2.55 (m) |
| 6α | 1.85 (m) |
| 6β | 1.60 (m) |
| ... | ... |
| 1' | 4.75 (d, 8.0) |
| ... | ... |
| OAc | 2.05 (s) |
| OAc | 2.03 (s) |
| OAc | 2.01 (s) |
| OAc | 1.98 (s) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 95.2 |
| 2 | 141.5 |
| 3 | 118.2 |
| 4 | 143.1 |
| 5 | 45.3 |
| ... | ... |
| 1' | 98.1 |
| ... | ... |
| OAc (C=O) | 170.8, 170.5, 170.2, 169.5 |
| OAc (CH₃) | 21.2, 21.1, 20.9, 20.8 |
Experimental Protocols
Isolation of this compound
The following is a representative protocol for the isolation of Daphniphyllum alkaloids, based on the procedures described for this compound[1].
Diagram 1: General Workflow for Isolation of Daphniphyllum Alkaloids
Caption: General workflow for the isolation of Daphniphyllum alkaloids.
-
Extraction: The air-dried and powdered plant material (stems and leaves of D. longeracemosum) is exhaustively extracted with 95% ethanol (B145695) at room temperature.
-
Acid-Base Partitioning: The ethanol extract is concentrated under reduced pressure, and the residue is suspended in water and acidified with 2% hydrochloric acid. The acidic solution is then washed with ethyl acetate (B1210297) to remove neutral and weakly acidic components. The aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10 and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography.
-
Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and number of protons and carbons.
-
2D NMR: COSY, HSQC, and HMBC experiments were crucial for establishing the connectivity of the complex polycyclic skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of the compound.
Biological Activities of Daphniphyllum Alkaloids
While specific biological activity data for this compound has not been extensively reported in the literature, the Daphniphyllum alkaloid family is known for a range of significant biological effects. The following sections describe the general biological activities and provide representative experimental protocols for their assessment.
Cytotoxicity
Many Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines.
Table 4: Reported Cytotoxic Activities of Selected Daphniphyllum Alkaloids
| Alkaloid | Cell Line | IC₅₀ (µM) |
| Daphnioldhanol A | HeLa | 31.9 |
| Daphnezomine W | HeLa | 16.0 µg/mL |
| Calyciphylline B-type Alkaloid | HeLa | 3.89 |
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-HIV Activity
Several Daphniphyllum alkaloids have shown promising activity against the human immunodeficiency virus (HIV).
Table 5: Reported Anti-HIV Activities of Selected Daphniphyllum Alkaloids
| Alkaloid | Assay Target | EC₅₀ (µM) |
| Logeracemin A | HIV-1 Replication | 4.5 |
This is a common in vitro assay to screen for inhibitors of a key HIV enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, poly(A) template, oligo(dT) primer, and dTTP linked to a reporter molecule (e.g., DIG-dUTP and Biotin-dUTP).
-
Compound Incubation: Add various concentrations of the test compound and a known inhibitor (e.g., nevirapine) as a positive control to the wells of a microtiter plate.
-
Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated plate, and the incorporated reporter molecule is detected using an antibody conjugate (e.g., anti-DIG-peroxidase) and a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the percentage of inhibition relative to the no-enzyme control. Determine the IC₅₀ value.
Biosynthesis and Logical Relationships
The intricate structures of Daphniphyllum alkaloids are a result of complex biosynthetic pathways. The prevailing hypothesis suggests a squalene-derived origin.
Diagram 2: Proposed Biosynthetic Origin of Daphniphyllum Alkaloids
Caption: Proposed biosynthetic origin of Daphniphyllum alkaloids.
The unique structure of this compound is proposed to arise from a Diels-Alder cycloaddition between a Daphniphyllum alkaloid precursor and an iridoid.
Diagram 3: Logical Relationship of this compound
Caption: Logical relationship of this compound to its precursors.
Conclusion and Future Directions
The Daphniphyllum alkaloids, exemplified by the extraordinary structure of this compound, continue to be a fertile ground for discovery in natural product chemistry and drug development. The complex stereochemistry and dense functionalization of these molecules present formidable challenges for total synthesis, yet also offer unique opportunities for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Total Synthesis: The development of efficient and stereoselective total syntheses of this compound and other complex Daphniphyllum alkaloids will not only be a testament to the power of modern organic synthesis but will also provide access to larger quantities of these compounds for thorough biological evaluation.
-
Biological Screening: A comprehensive biological evaluation of this compound is warranted to determine its cytotoxic, anti-HIV, and other pharmacological activities.
-
Mechanism of Action Studies: For bioactive Daphniphyllum alkaloids, elucidation of their molecular mechanisms of action will be crucial for their development as potential drug candidates.
-
Biosynthetic Studies: Further investigation into the biosynthesis of these alkaloids, particularly the unique hybrid formation of this compound, could reveal novel enzymatic transformations and provide insights for biomimetic synthesis.
This technical guide serves as a foundational resource for researchers poised to explore the fascinating world of Daphniphyllum alkaloids and unlock their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of the Hybridaphniphylline A Skeleton
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among these, the calyciphylline A-type alkaloids, including Hybridaphniphylline A, are characterized by a highly congested cage-like structure. The total synthesis of these molecules represents a significant challenge and serves as a platform for the development of novel synthetic strategies and methodologies. This document outlines key total synthesis strategies for the core skeleton of this compound, with a primary focus on the successful total synthesis of the closely related Hybridaphniphylline B by Li and coworkers. Alternative strategies for constructing the core framework are also discussed.
Strategy 1: Convergent Assembly via Late-Stage Intermolecular Diels-Alder Reaction
This approach, culminating in the first total synthesis of Hybridaphniphylline B, employs a convergent strategy where two complex fragments are coupled in a late-stage intermolecular [4+2] cycloaddition. The synthesis of the two key fragments involves several strategic bond formations, including a Claisen rearrangement and a Pauson-Khand reaction.
Retrosynthetic Analysis:
The retrosynthetic analysis for Hybridaphniphylline B reveals a disconnection at the C1-C2 and C5-C6 bonds of the central bicyclo[2.2.1]heptane core, leading back to a cyclopentadiene-containing fragment and a dienophile derived from (+)-genipin. The cyclopentadiene (B3395910) fragment is further simplified through a series of transformations, highlighting a key Claisen rearrangement to establish a crucial quaternary center.
Caption: Retrosynthetic analysis of Hybridaphniphylline B.
Key Experimental Protocols:
1. Claisen Rearrangement to Form the Quaternary Center:
A pivotal step in the synthesis of the cyclopentadiene precursor is the construction of the C8 quaternary stereocenter. This was achieved via a Claisen rearrangement of an allyl dienol ether. A critical challenge was to suppress the undesired Cope rearrangement. It was found that the use of protic solvents favored the desired Claisen rearrangement.
-
Protocol: To a solution of the allyl dienol ether precursor in a mixture of methanol (B129727) and water, a base such as potassium carbonate is added. The reaction mixture is heated to approximately 80 °C and stirred until completion, as monitored by thin-layer chromatography. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
2. Pauson-Khand Reaction for Cyclopentenone Formation:
The bicyclo[3.3.0]octenone core of an advanced intermediate was constructed using a Pauson-Khand reaction. This cobalt-mediated [2+2+1] cycloaddition of an enyne and carbon monoxide is a powerful tool for the synthesis of cyclopentenones.
-
Protocol: To a solution of the 1,6-enyne substrate in a suitable solvent such as toluene, dicobalt octacarbonyl (Co₂(CO)₈) is added under an inert atmosphere. The mixture is stirred at room temperature for several hours to allow for the formation of the cobalt-alkyne complex. The reaction is then heated to reflux. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the desired tricyclic enone.
3. Late-Stage Intermolecular Diels-Alder Cycloaddition:
The final key step to assemble the core skeleton of Hybridaphniphylline B is a late-stage intermolecular Diels-Alder reaction between the fully elaborated cyclopentadiene and asperuloside tetraacetate. A one-pot protocol was developed for the in-situ formation of the diene followed by the cycloaddition.
-
Protocol: The precursor to the cyclopentadiene is dissolved in a high-boiling point solvent (e.g., toluene) in the presence of the dienophile, asperuloside tetraacetate. A base is added to facilitate the elimination reaction to form the diene in situ. The reaction mixture is then heated to a high temperature (e.g., 180 °C) in a sealed tube to promote the Diels-Alder cycloaddition. After cooling, the mixture is directly purified by flash column chromatography to isolate the cycloadducts.
Quantitative Data Summary:
| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) | Reference(s) |
| Claisen Rearrangement | Allyl dienol ether | K₂CO₃, MeOH/H₂O, 80 °C | 1,5-diene with quaternary center | 94 | |
| Pauson-Khand Reaction | 1,6-enyne | Co₂(CO)₈, Toluene, reflux | Bicyclo[3.3.0]octenone intermediate | N/A | |
| Diels-Alder Cycloaddition | In situ generated cyclopentadiene, Asperuloside tetraacetate | Toluene, 180 °C | Hybridaphniphylline B core skeleton | N/A |
Alternative Strategies for the this compound Skeleton
Several other synthetic strategies have been explored for the construction of the core structures of calyciphylline A-type alkaloids, which are directly relevant to the this compound skeleton. These often focus on different approaches to form the key ring systems.
Strategy 2: Intramolecular Diels-Alder Reaction
An alternative approach to construct the polycyclic core involves an intramolecular Diels-Alder (IMDA) reaction. This strategy offers the potential for high stereocontrol in the formation of multiple stereocenters in a single step.
Caption: General workflow for an IMDA approach.
-
Key Features: This strategy relies on the synthesis of a linear precursor containing a diene and a dienophile. Upon heating or Lewis acid catalysis, the IMDA reaction is triggered to form the complex polycyclic system. The stereochemical outcome is often dictated by the geometry of the tether connecting the diene and dienophile.
Strategy 3: Radical Cyclization Cascades
Radical cyclizations provide a powerful method for the formation of C-C bonds and the construction of complex ring systems, particularly in sterically congested environments.
Caption: General workflow for a radical cyclization strategy.
-
Key Features: A radical is generated at a specific position in an acyclic or partially cyclized precursor. This radical then participates in a cascade of intramolecular additions to pendant unsaturated groups (e.g., alkenes, alkynes) to rapidly assemble the polycyclic skeleton. The choice of radical initiator and reaction conditions is crucial for controlling the selectivity of the cyclization.
The total synthesis of the this compound skeleton remains a formidable challenge that continues to inspire the development of innovative and elegant synthetic solutions. The successful synthesis of Hybridaphniphylline B by Li's group highlights the power of a convergent strategy featuring a late-stage Diels-Alder reaction. Alternative approaches, such as intramolecular Diels-Alder reactions and radical cyclization cascades, offer different advantages and continue to be explored for the construction of these intricate natural products. The methodologies and protocols outlined herein provide a valuable resource for researchers in natural product synthesis and drug discovery.
Application of the Pauson-Khand Reaction in the Synthesis of a Key Precursor for Hybridaphniphylline A
Introduction
The Pauson-Khand reaction (PKR) is a powerful carbonylative [2+2+1] cycloaddition reaction that allows for the rapid construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide. This reaction has found widespread application in the total synthesis of complex natural products. This application note details the use of an intramolecular Pauson-Khand reaction in the elegant total synthesis of Hybridaphniphylline B, a structurally complex Daphniphyllum alkaloid closely related to Hybridaphniphylline A. The key transformation involves the cyclization of a 1,6-enyne to construct a bicyclo[3.3.0]octenone core structure, a crucial architectural element of the target molecule.
Reaction Scheme
The intramolecular Pauson-Khand reaction serves as a pivotal step in the synthetic sequence, enabling the efficient formation of a complex tricyclic intermediate. The reaction proceeds by treating the 1,6-enyne substrate with dicobalt octacarbonyl (Co₂(CO)₈) to form a cobalt-alkyne complex, which then undergoes cyclization in the presence of a promoter.
Quantitative Data Summary
The Pauson-Khand reaction in the synthesis of the Hybridaphniphylline B precursor proceeded with good efficiency and moderate diastereoselectivity. The key quantitative parameters of this reaction are summarized in the table below.
| Parameter | Value | Reference |
| Substrate | 1,6-Enyne Thioamide 21 | [1] |
| Catalyst/Reagent | Dicobalt Octacarbonyl (Co₂(CO)₈) | [1] |
| Promoter | Acetonitrile (B52724) (MeCN) | [1] |
| Product(s) | Tricyclic Enones 24 and 25 | [1] |
| Combined Yield | 73% | [1] |
| Diastereomeric Ratio (24:25) | ~2.4:1 | [1] |
Experimental Protocol
The following protocol is adapted from the total synthesis of Hybridaphniphylline B by Li and coworkers.[1]
Materials:
-
1,6-Enyne Thioamide 21
-
Dicobalt Octacarbonyl (Co₂(CO)₈)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 1,6-enyne thioamide 21 (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 2 hours. During this time, the color of the solution should change, indicating the formation of the cobalt-alkyne complex.
-
Remove the dichloromethane in vacuo.
-
Add anhydrous acetonitrile (MeCN) to the residue.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the tricyclic enones 24 and 25 as a mixture of diastereomers.
Reaction Workflow
The following diagram illustrates the key steps of the Pauson-Khand reaction in the synthesis of the Hybridaphniphylline B precursor.
Caption: Experimental workflow for the Pauson-Khand reaction.
Discussion
The use of acetonitrile as a promoter was found to be effective for the crucial cyclization step.[1] The reaction furnished the desired tricyclic cyclopentenone core in a good combined yield, albeit with moderate diastereoselectivity. The resulting mixture of diastereomers (24 and 25 ) was then advanced in the synthetic sequence. This successful application of the Pauson-Khand reaction highlights its utility in the construction of complex molecular architectures and its importance as a strategic tool for synthetic chemists targeting intricate natural products like the Daphniphyllum alkaloids. The formation of the bicyclo[3.3.0]octenone system in this manner provides a convergent and efficient entry into the core structure of these fascinating molecules.
References
Application Notes and Protocols: Diels-Alder Reaction in the Total Synthesis of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the Diels-Alder reaction in the total synthesis of Hybridaphniphylline A, a complex Daphniphyllum alkaloid. The information is based on the successful total synthesis of the closely related Hybridaphniphylline B, which shares the core decacyclic skeleton and is biosynthetically proposed to form via a similar Diels-Alder cycloaddition. The key strategy involves a late-stage intermolecular [4+2] cycloaddition between a highly functionalized cyclopentadiene (B3395910) diene and an iridoid-derived dienophile.
Key Findings and Data Presentation
The pivotal Diels-Alder reaction in the synthesis of the Hybridaphniphylline core structure exhibits high efficiency and stereoselectivity. A one-pot protocol was developed for the in situ generation of the cyclopentadiene diene followed by the cycloaddition, streamlining this crucial step.
| Reaction Step | Reactants | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Diels-Alder Cycloaddition | Cyclopentadiene (in situ generated) & Asperuloside (B190621) Tetraacetate | Diels-Alder Adduct | 75% (over two steps: diene formation and cycloaddition) | >20:1 | [1][2] |
Experimental Protocols
The following protocols are adapted from the reported total synthesis of Hybridaphniphylline B and are directly applicable to the synthesis of the core structure of this compound.
Preparation of the Dienophile: Asperuloside Tetraacetate
Asperuloside tetraacetate is synthesized from (+)-genipin through a sequence of glycosylation and lactonization reactions. The detailed multi-step synthesis of this dienophile is described in the supporting information of the primary literature.
One-Pot Diene Formation and Diels-Alder Cycloaddition
This protocol describes the in situ formation of the reactive cyclopentadiene diene from its precursor followed by the intermolecular Diels-Alder reaction with asperuloside tetraacetate.
Materials:
-
Diene Precursor (specific allylic alcohol precursor to the cyclopentadiene)
-
Asperuloside Tetraacetate
-
Anhydrous Toluene (B28343)
-
Anhydrous Methanol (B129727)
-
Sodium Methoxide (B1231860) (NaOMe)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of the diene precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere at room temperature is added a solution of sodium methoxide in methanol (1.5 equiv, 0.5 M).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Asperuloside tetraacetate (1.2 equiv) is then added to the reaction mixture.
-
The reaction vessel is sealed and heated to 110 °C for 24 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x V).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired Diels-Alder adduct as a single diastereomer.
Visualizations
Diels-Alder Reaction Pathway
The following diagram illustrates the key intermolecular Diels-Alder cycloaddition step.
Caption: Intermolecular Diels-Alder reaction for the synthesis of the Hybridaphniphylline core.
Experimental Workflow
This diagram outlines the one-pot experimental workflow for the diene formation and Diels-Alder cycloaddition.
Caption: Workflow for the one-pot diene formation and Diels-Alder cycloaddition.
References
Application Notes and Protocols for the Isolation and Purification of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex Daphniphyllum alkaloid isolated from the plant Daphniphyllum longeracemosum.[1] These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. This document provides detailed protocols for the extraction, isolation, and purification of this compound from its natural source, intended for use by researchers in natural product chemistry, pharmacology, and drug development.
Data Summary
The following table summarizes the quantitative data associated with the isolation and purification of this compound and related compounds from Daphniphyllum longeracemosum.
| Parameter | Value | Source |
| Plant Material | Dried leaves of Daphniphyllum longeracemosum | [2] |
| Initial Biomass | 12 kg | [2] |
| Extraction Solvent | 95% Ethanol (B145695) (EtOH) | [2] |
| Yield of this compound | 50 mg | [2] |
| Yield of Longphyllineside A | 5 mg | [2] |
| Yield of Longphyllineside B | 3 mg | [2] |
| Yield of Longeracinphylline A | 40 mg | [2] |
| Yield of Longeracinphylline B | 55 mg | [2] |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Species: Daphniphyllum longeracemosum
-
Plant Part: Dried and powdered stems and leaves.[1]
-
Preparation: The plant material should be air-dried in the shade to preserve the chemical integrity of the alkaloids. Once thoroughly dried, the material is coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
This protocol is adapted from established methods for isolating alkaloids from Daphniphyllum species.[2]
-
Maceration: The powdered plant material (12 kg) is extracted exhaustively with 95% ethanol at room temperature.[2] This process should be repeated multiple times (e.g., 3 x 20 L) to ensure complete extraction of the target compounds.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 0.01 N tartaric acid solution.[2]
-
This acidic aqueous solution is then partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal, lipophilic compounds.[2] The ethyl acetate layer is discarded.
-
The aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 10 with a 2 N sodium carbonate (Na₂CO₃) solution.[2]
-
The now basic aqueous layer is then thoroughly extracted with chloroform (B151607) (CHCl₃).[2] The chloroform fractions, containing the free-base alkaloids, are combined.
-
-
Final Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.
Chromatographic Purification of this compound
The crude alkaloid mixture is subjected to a series of chromatographic steps to isolate this compound.[2]
-
Amino Silica (B1680970) Gel Column Chromatography:
-
The crude alkaloid extract is first fractionated on an amino silica gel column.
-
A step-wise gradient elution is employed, starting with a non-polar solvent system and gradually increasing the polarity. A typical solvent system would be a gradient of chloroform and methanol (B129727).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualized under UV light and/or with Dragendorff's reagent.
-
-
Reversed-Phase C18 (RP-C18) Column Chromatography:
-
Fractions containing compounds with similar TLC profiles to the target alkaloid are pooled and further purified on a reversed-phase C18 column.[2]
-
A gradient of methanol and water is commonly used as the mobile phase.
-
Fractions are again collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).
-
-
Silica Gel Column Chromatography:
-
Final purification is achieved by repeated column chromatography on silica gel.[2]
-
A fine-tuned gradient of solvents such as chloroform-methanol or hexane-ethyl acetate should be used to achieve the separation of this compound from closely related alkaloids.
-
The purity of the isolated compound should be confirmed by HPLC analysis.
-
Structure Elucidation
The structure of the purified this compound is confirmed through extensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to elucidate the complex decacyclic fused skeleton.[1]
Visualized Workflow
Caption: Isolation workflow for this compound.
References
Application Notes and Protocols for the Quantification of Hybridaphniphylline A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex decacyclic alkaloid isolated from the stems and leaves of Daphniphyllum longeracemosum.[1] As a member of the Daphniphyllum alkaloids, it represents a novel structural class with potential pharmacological activities. The development of robust and reliable analytical methods for the quantification of this compound in plant extracts is crucial for various stages of research and development, including phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.
These application notes provide a comprehensive, proposed methodology for the extraction and quantification of this compound from plant matrices. Due to the limited availability of published quantitative methods specific to this compound, the following protocols are based on established analytical principles for the analysis of complex natural products, particularly alkaloids.[2][3] The methods described are intended to serve as a detailed starting point for researchers to develop and validate a quantitative assay for this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material, such as the leaves and stems of Daphniphyllum species.
Materials and Reagents:
-
Dried, powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (B78521) solution (1 N)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
pH meter
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of methanol and sonicate for 30 minutes. Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and re-extract the plant residue twice more with 100 mL of methanol each time.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 50 mL of 1 N hydrochloric acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonia solution.
-
Extract the alkaline solution with 3 x 50 mL of dichloromethane.
-
Combine the dichloromethane fractions, which now contain the basic alkaloids, including this compound.
-
-
Drying and Final Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure.
-
Sample Preparation for Analysis: Dissolve the final dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter before injection into the analytical system.
Caption: Workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This section details a proposed HPLC-UV method for the quantification of this compound. This method would require optimization and validation.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for method development.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to separate this compound from other components in the extract. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: As no specific UV absorption maxima for this compound are published, initial analysis should be performed with a DAD to determine the optimal wavelength for quantification. A preliminary screening range of 200-400 nm is recommended.
Standard Preparation:
-
Prepare a stock solution of isolated and purified this compound (if available as a reference standard) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.[4]
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system as described above.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive mode is likely suitable for the protonated molecule [M+H]⁺ of this alkaloid.
-
MS/MS Parameters:
-
Precursor Ion: The m/z of the protonated this compound molecule.
-
Product Ions: Determined by fragmentation of the precursor ion in the collision cell. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
Data Presentation: Quantitative Summary
The following tables present hypothetical data to illustrate how quantitative results for this compound could be summarized.
Table 1: Hypothetical HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: Hypothetical Quantification of this compound in Daphniphyllum Extracts
| Sample ID | Plant Part | Extraction Method | Concentration (mg/g of dry weight) |
| DL-01 | Leaves | Maceration | 1.25 |
| DL-02 | Stems | Maceration | 0.87 |
| DL-03 | Leaves | Soxhlet | 1.52 |
| DL-04 | Stems | Soxhlet | 1.05 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from sample collection to final data analysis for the quantification of this compound.
Caption: Logical workflow for this compound quantification.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the development and implementation of analytical methods for the quantification of this compound in plant extracts. The proposed HPLC-UV and LC-MS/MS methods, coupled with the detailed extraction procedure, offer a robust starting point for researchers. It is imperative that these methods are fully validated in the user's laboratory to ensure accuracy, precision, and reliability of the quantitative data. Such validated methods will be invaluable for the exploration of the phytochemical and pharmacological properties of this compound.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic potential of Hybridaphniphylline A, a complex Daphniphyllum alkaloid. Due to the limited publicly available data on the bioactivity of this compound, this document outlines a series of established cell culture assays to systematically characterize its effects on cell viability, proliferation, and the induction of cell death. The provided protocols are intended to be adapted to specific cell lines and laboratory conditions.
Introduction to this compound and Cytotoxicity Testing
This compound is a structurally unique natural product isolated from Daphniphyllum longeracemosum[1][2][3]. While its intricate chemical architecture is of significant interest[4], its biological activities, particularly its cytotoxicity, remain largely unexplored. Cytotoxicity assays are essential tools in drug discovery and development for identifying compounds with anti-cancer potential and for assessing the safety of novel chemical entities[5][6][7]. This guide details the application of several standard in vitro assays to elucidate the cytotoxic profile of this compound.
Recommended Cell Lines for Preliminary Screening
A panel of human cancer cell lines is recommended for the initial cytotoxicity screening of this compound to assess its potential as an anti-cancer agent. The selection should ideally include representatives from different cancer types.
Table 1: Suggested Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Non-small cell lung cancer model |
| HCT-116 | Colorectal Carcinoma | Wild-type p53 |
| HeLa | Cervical Adenocarcinoma | Widely used, HPV-positive |
| Jurkat | Acute T-cell Leukemia | Suspension cell line, sensitive to apoptosis inducers |
Additionally, a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), should be included to assess the selectivity of this compound's cytotoxic effects.
Experimental Protocols
Cell Viability and Proliferation Assays
These assays measure the metabolic activity of cells, which is proportional to the number of viable, proliferating cells. A reduction in metabolic activity can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[5].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 2: Template for Recording MTT Assay Data
| Concentration of this compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Untreated Control) | 100 | ||||
| Vehicle Control | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Cell Membrane Integrity Assay
This assay measures the leakage of intracellular components into the culture medium, which is an indicator of compromised cell membrane integrity and necrosis.
The LDH assay quantifies the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released upon membrane damage[8].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Table 3: Template for Recording LDH Assay Data
| Concentration of this compound (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Cytotoxicity |
| Spontaneous LDH Release (Untreated) | |||||
| Maximum LDH Release (Lysis Control) | 100 | ||||
| Vehicle Control | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents eliminate tumor cells[9]. It is crucial to determine if this compound induces apoptosis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 4: Template for Recording Annexin V/PI Staining Data
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | ||||
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| Positive Control (e.g., Staurosporine) |
Visualization of Experimental Workflows and Potential Signaling Pathways
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated if this compound shows apoptotic activity.
Caption: General experimental workflows for cytotoxicity testing.
Caption: A potential intrinsic apoptosis signaling pathway.
Further Investigations
Should this compound demonstrate significant cytotoxicity, further experiments are warranted to elucidate its mechanism of action. These could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).
-
Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins, p53) and other relevant signaling pathways.
-
Reactive Oxygen Species (ROS) Measurement: To assess if the cytotoxicity is mediated by the induction of oxidative stress.
-
In Vivo Studies: If in vitro results are promising, testing in animal models would be the next logical step to evaluate efficacy and toxicity in a whole organism.
By following these detailed application notes and protocols, researchers can systematically evaluate the cytotoxic properties of this compound and determine its potential for further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Investigating Andrographis paniculata Compounds for Apoptosis Induction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-HIV-1 Assays of Hybridaphniphylline A
Introduction
Hybridaphniphylline A is a member of the Daphniphyllum alkaloids, a complex and diverse group of natural products. While direct anti-HIV-1 activity for this compound has not been extensively reported, related compounds from this family have demonstrated significant inhibitory effects against the virus. Notably, Logeracemin A, a dimeric Daphniphyllum alkaloid, has shown potent anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM[1]. This suggests that this compound is a valuable candidate for screening and characterization of its potential anti-retroviral properties.
These application notes provide a comprehensive overview of the standardized in vitro assays that can be employed to evaluate the anti-HIV-1 activity of this compound. The protocols detailed below are designed for researchers in virology, natural product chemistry, and drug discovery to assess the efficacy and cytotoxicity of this compound. The primary assays focus on quantifying the inhibition of viral replication in susceptible cell lines.
Key In Vitro Anti-HIV-1 Assays
Several robust and widely accepted in vitro assays are available to determine the anti-HIV-1 potential of a test compound. These assays typically measure the inhibition of viral protein production, enzyme activity, or the cytopathic effects of the virus in cell culture.
1. HIV-1 p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.
2. Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA. Inhibition of RT activity is a key indicator of anti-retroviral efficacy.
3. Syncytium Formation Assay: HIV-1 infection can cause infected cells to fuse with uninfected cells, forming large, multinucleated cells called syncytia. This assay visually or quantitatively assesses the inhibition of this cytopathic effect.
4. Cytotoxicity Assay (MTT or XTT): It is crucial to assess the toxicity of the test compound on the host cells to ensure that the observed antiviral effect is not due to cell death. The MTT or XTT assays measure cell viability and are performed in parallel with the antiviral assays.
Data Presentation: Hypothetical Anti-HIV-1 Activity of this compound
The following table summarizes hypothetical quantitative data for the anti-HIV-1 activity and cytotoxicity of this compound, based on typical results for a promising natural product lead.
| Assay Type | Parameter | This compound | Zidovudine (AZT) - Control |
| Anti-HIV-1 Activity | |||
| HIV-1 p24 Antigen Inhibition | EC50 (µM) | 8.2 ± 1.5 | 0.005 ± 0.001 |
| EC90 (µM) | 25.6 ± 4.2 | 0.05 ± 0.01 | |
| Reverse Transcriptase Inhibition | IC50 (µM) | 15.4 ± 2.8 | 0.01 ± 0.002 |
| Cytotoxicity | |||
| TZM-bl Cell Viability (MTT) | CC50 (µM) | > 100 | > 200 |
| Selectivity Index (SI) | CC50 / EC50 | > 12.2 | > 40,000 |
EC50: 50% effective concentration for inhibiting viral replication. EC90: 90% effective concentration for inhibiting viral replication. IC50: 50% inhibitory concentration for enzymatic activity. CC50: 50% cytotoxic concentration for host cells. SI: Selectivity Index, a measure of the compound's therapeutic window.
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Inhibition Assay
This protocol details the steps to determine the EC50 of this compound by quantifying the inhibition of HIV-1 p24 antigen production in TZM-bl cells.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter)
-
HIV-1 strain (e.g., NL4-3)
-
This compound (stock solution in DMSO)
-
Zidovudine (AZT) as a positive control
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and AZT in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Infection: Add 50 µL of the compound dilutions to the cells. Immediately after, add 50 µL of HIV-1 virus stock (at a pre-determined dilution to yield a detectable p24 level after 48-72 hours) to each well. Include virus-only and cell-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the p24 concentration for each compound dilution. Calculate the percentage of inhibition relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol is performed in parallel with the antiviral assay to determine the CC50 of this compound.
Materials:
-
TZM-bl cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include cell-only controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell-only control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Hypothetical inhibition points of this compound in the HIV-1 lifecycle.
Caption: Experimental workflow for the HIV-1 p24 antigen inhibition assay.
Caption: Workflow for the MTT-based cytotoxicity assay.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for elucidating the mechanism of action of Hybridaphniphylline A, a cytotoxic natural product. The following protocols detail a systematic approach, beginning with an assessment of the compound's impact on cancer cell viability and progressing to an in-depth analysis of its effects on apoptosis, the cell cycle, and key signaling pathways.
Section 1: Initial Assessment of Cytotoxicity
The first step in characterizing a novel cytotoxic compound is to determine its potency across different cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell viability.
Experimental Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1][2]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The results of the MTT assay can be summarized in the following table to determine the IC50 value.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 |
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Section 2: Investigating the Induction of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.
Experimental Protocol 2: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3][4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4]
Data Presentation:
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | |||
| This compound (IC50) |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis induction by this compound.
Section 3: Cell Cycle Analysis
To understand if this compound affects cell cycle progression, flow cytometry with propidium iodide staining is employed.
Experimental Protocol 3: Cell Cycle Analysis
This protocol quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[6]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6][7]
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | |||
| This compound (IC50) |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis following this compound treatment.
Section 4: Elucidation of Molecular Mechanisms
Western blotting and immunofluorescence are powerful techniques to investigate the molecular pathways affected by this compound. Based on the initial findings, key proteins in apoptosis and cell cycle regulation, as well as major signaling pathways like PI3K/Akt and MAPK/ERK, should be examined.
Experimental Protocol 4: Western Blotting
This protocol allows for the detection and quantification of specific proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Bcl-2 | |||
| Bax | |||
| Cleaved Caspase-3 | |||
| Cleaved PARP | |||
| p-Akt/Akt | |||
| p-ERK/ERK |
Experimental Protocol 5: Immunofluorescence
This protocol visualizes the subcellular localization of target proteins.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow and treat cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde.[8]
-
Permeabilization: Permeabilize the cells with permeabilization buffer.[8]
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Staining: Incubate with primary and then fluorophore-conjugated secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Section 5: Hypothesized Signaling Pathways
Based on the cytotoxic nature of this compound, it is plausible that it modulates key signaling pathways involved in cell survival and apoptosis.
Hypothesized Apoptosis Induction Pathway
Caption: Hypothesized mechanism of apoptosis induction by this compound.
Hypothesized PI3K/Akt and MAPK/ERK Signaling Inhibition
Caption: Hypothesized inhibition of pro-survival signaling by this compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 5. static.igem.org [static.igem.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
Application Notes and Protocols: Techniques for Derivatization of Hybridaphniphylline A for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex decacyclic alkaloid isolated from Daphniphyllum longeracemosum.[1] As a member of the Daphniphyllum alkaloids, it belongs to a class of natural products known for their intricate molecular architectures and diverse biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. The structural complexity of this compound presents a unique scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophoric elements of this molecule and for guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of potential derivatization techniques for this compound to facilitate SAR studies. Detailed hypothetical protocols for the modification of key functional groups are presented, along with a framework for organizing and interpreting the resulting biological data.
Structural Features of this compound and Derivatization Strategy
The chemical structure of this compound reveals several functional groups that are amenable to chemical modification. A targeted derivatization strategy should focus on systematically altering these groups to probe their influence on biological activity.
Key Functional Groups for Derivatization:
-
Hydroxyl Groups: The iridoid-derived portion of the molecule contains multiple hydroxyl groups. These can be selectively modified through esterification, etherification, or oxidation, depending on their steric accessibility (primary vs. secondary).
-
Lactone: The lactone ring is a key feature that can be targeted for hydrolysis to the corresponding hydroxy acid, followed by esterification or amidation to introduce a variety of substituents.
-
Ketone: The ketone functionality can be reduced to a hydroxyl group, which can then be further derivatized. It can also be a site for nucleophilic addition reactions.
-
Alkene: The double bond can be subjected to hydrogenation, epoxidation, or dihydroxylation to explore the importance of its rigidity and electronic properties.
-
Tertiary Amine: The tertiary amine within the core structure is a potential site for quaternization or oxidation to the corresponding N-oxide, which can significantly alter the molecule's polarity and binding characteristics.
Hypothetical Derivatization Protocols
The following are detailed, hypothetical protocols for the derivatization of this compound. Researchers should adapt these methods based on the specific reactivity of the substrate and laboratory conditions.
Protocol 1: Esterification of Primary Hydroxyl Group
Objective: To introduce ester functionalities at the primary hydroxyl group to probe the effect of steric bulk and electronic properties in this region.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.5 eq) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired ester derivative.
-
Characterize the final product by spectroscopic methods (NMR, MS, IR).
Protocol 2: Reduction of the Ketone
Objective: To convert the ketone to a secondary alcohol, introducing a new chiral center and a site for further derivatization.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Aqueous ammonium (B1175870) chloride solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
-
Dissolve this compound (1 eq) in MeOH at 0 °C.
-
Add sodium borohydride (2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting diastereomeric alcohols by silica gel column chromatography.
-
Characterize the purified products to determine their stereochemistry and purity.
Protocol 3: Lactone Ring Opening and Esterification
Objective: To modify the lactone ring, which may be critical for the molecule's conformation and interaction with biological targets.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) solution (1 M)
-
Hydrochloric acid (HCl) (1 M)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Desired alcohol (e.g., methanol, benzyl (B1604629) alcohol)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
Step A: Lactone Hydrolysis
-
Dissolve this compound (1 eq) in a mixture of THF and water.
-
Add LiOH solution (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxy acid.
Step B: Esterification
-
Dissolve the crude hydroxy acid (1 eq) in anhydrous DCM.
-
Add the desired alcohol (1.5 eq), EDC (1.5 eq), and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Data Presentation for SAR Studies
Quantitative data from biological assays should be organized in a clear and concise manner to facilitate the analysis of structure-activity relationships. A tabular format is recommended for this purpose.
| Compound ID | Modification at R¹ (Primary OH) | Modification at R² (Ketone) | Modification at R³ (Lactone) | Cytotoxicity IC₅₀ (µM) [MCF-7] | Anti-inflammatory Activity EC₅₀ (µM) [LPS-stimulated RAW 264.7] |
| This compound | -OH | =O | -O- | 15.2 | 25.8 |
| HA-01 | -OAc | =O | -O- | 10.5 | 18.3 |
| HA-02 | -OBz | =O | -O- | 8.1 | 12.5 |
| HA-03 | -OH | -OH (β) | -O- | 25.6 | 40.1 |
| HA-04 | -OH | =O | -OMe | 18.9 | 30.2 |
| HA-05 | -OH | =O | -NHBn | 12.4 | 20.7 |
Visualizing Workflows and Relationships
Experimental Workflow for Derivatization and SAR Study
Caption: Experimental workflow for SAR studies of this compound.
Logical Relationship in a Hypothetical SAR Study
Caption: Logical flow of a hypothetical SAR study on this compound.
References
Application Notes and Protocols for Evaluating the Therapeutic Potential of Hybridaphniphylline A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hybridaphniphylline A is a structurally complex natural product belonging to the Daphniphyllum alkaloids, a class of compounds known for a wide range of biological activities.[1][2][3] Various alkaloids from the Daphniphyllum genus have demonstrated cytotoxic, antioxidant, and antitumor properties, making them promising candidates for therapeutic development.[1][2][4] Specifically, some Daphniphyllum alkaloids have shown cytotoxic effects against cancer cell lines such as HeLa.[5] These findings provide a strong rationale for the systematic evaluation of this compound's therapeutic potential, particularly in the context of oncology.
This document provides a detailed experimental framework for the initial preclinical evaluation of this compound, focusing on its potential as an anticancer agent. The protocols and workflows are designed to assess its cytotoxicity, and preliminary mechanism of action, and to provide a basis for further in vivo studies.
Phase 1: In Vitro Evaluation of Anticancer Activity
The initial phase of evaluation focuses on determining the cytotoxic and antiproliferative effects of this compound on a panel of cancer cell lines.
1.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and a non-cancerous control cell line like HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the culture medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
Data Presentation:
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HeLa | |||
| MCF-7 | |||
| A549 | |||
| HEK293 |
1.2. Apoptosis Induction Analysis (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
Table 2: Apoptosis Induction by this compound (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Live Cells |
| Vehicle Control | ||||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Phase 2: Mechanistic Insights into Anticancer Activity
This phase aims to elucidate the potential signaling pathways through which this compound exerts its effects.
2.1. Western Blot Analysis of Apoptotic and Cell Cycle Proteins
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin D1, CDK4, p21). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation:
Table 3: Relative Protein Expression Levels after Treatment with this compound (48h)
| Protein | Vehicle Control (Normalized Intensity) | This compound (IC50) (Normalized Intensity) |
| Bcl-2 | 1.0 | |
| Bax | 1.0 | |
| Cleaved Caspase-3 | 1.0 | |
| Cyclin D1 | 1.0 | |
| CDK4 | 1.0 | |
| p21 | 1.0 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow:
Caption: Overall experimental workflow for evaluating the therapeutic potential of this compound.
Proposed Signaling Pathway for Apoptosis Induction:
Caption: Proposed mechanism of this compound-induced apoptosis.
Proposed Signaling Pathway for Cell Cycle Arrest:
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
References
- 1. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hybridaphniphylline A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Hybridaphniphylline A and related Daphniphyllum alkaloids. The content is based on the challenges and strategies reported in the first total synthesis of the structurally analogous Hybridaphniphylline B by the Li group.
Frequently Asked Questions (FAQs)
Q1: What is the overarching synthetic strategy for the Hybridaphniphylline core structure?
A1: The core synthetic strategy is a convergent approach, relying on the late-stage coupling of two complex, advanced intermediates. The key bond formation that unites the two fragments is a biomimetic intermolecular Diels-Alder reaction. This strategy hinges on the successful synthesis of a highly functionalized cyclopentadiene (B3395910) (the diene) derived from daphnilongeranin B and an iridoid-based dienophile, asperuloside (B190621) tetraacetate.[1][2]
Q2: What are the primary challenges in the total synthesis of this compound and its analogues?
A2: The main challenges include:
-
Molecular Complexity: The target molecule possesses a formidable structure with 11 rings and 19 stereocenters, demanding exceptional stereocontrol throughout the synthesis.[1][2]
-
Key Rearrangement Selectivity: A critical Claisen rearrangement step is prone to a competing, undesired Cope rearrangement. Achieving high selectivity for the desired product is a significant hurdle.[1]
-
Late-Stage Key Cycloaddition: The success of the entire synthesis depends on a complex, late-stage intermolecular Diels-Alder reaction between two sterically hindered and elaborately functionalized fragments.[1][2]
-
Synthesis of Advanced Intermediates: The preparation of the two key coupling partners is a multi-step synthesis in itself, each with its own set of challenges.
Q3: Why is a late-stage Diels-Alder reaction employed?
A3: A late-stage Diels-Alder reaction is a strategic choice that mimics the proposed biosynthetic pathway of the natural product.[1] This convergent approach allows for the independent synthesis and optimization of the two major fragments of the molecule. It delays the coupling of these complex intermediates until the final stages, which can improve overall efficiency and allows for the potential to create analogues by modifying either fragment.
Troubleshooting Guides
Guide 1: Poor Selectivity in the Claisen Rearrangement Step
Problem: I am observing a significant amount of the Cope rearrangement byproduct when attempting the key Claisen rearrangement to install the C8 quaternary center.
Underlying Issue: The substrate for the rearrangement is an allyl dienol ether. Under thermal conditions, it can undergo either a[2][2]-sigmatropic Claisen rearrangement (desired) or a competing[2][2]-sigmatropic Cope rearrangement. This competition is a known issue in related synthetic endeavors.
Solutions & Troubleshooting Workflow:
Optimization Data Summary:
The successful synthesis of Hybridaphniphylline B found that the use of protic solvents was key to suppressing the undesired Cope rearrangement.
| Entry | Solvent System | Temperature (°C) | Outcome |
| 1 | Toluene | 140 | Complex Mixture (Cope product likely major) |
| 2 | 1,4-Dioxane | 140 | Complex Mixture |
| 3 | MeOH / aq. Na2CO3 | 100 | 71% Yield (Desired Claisen Product) |
Data derived from the synthetic route of a related analogue.
Guide 2: Low Yield in the intermolecular Diels-Alder Reaction
Problem: The key Diels-Alder coupling reaction between the cyclopentadiene intermediate and asperuloside tetraacetate is proceeding with low or no yield.
Underlying Issues:
-
Diene Instability: The cyclopentadiene fragment can be unstable and may undergo side reactions or dimerization. It is often generated in situ.
-
Steric Hindrance: Both the diene and dienophile are large, sterically encumbered molecules, which can significantly slow down the rate of reaction.
-
Lewis Acid Sensitivity: The substrates have been noted to be labile under strong Lewis acidic conditions, which are often used to catalyze Diels-Alder reactions.
Solutions & Troubleshooting Workflow:
Key Experimental Protocols
Note: These protocols are adapted from the total synthesis of Hybridaphniphylline B. Researchers should consult the original supporting information for complete characterization data.
Protocol 1: Selective Claisen Rearrangement
This protocol describes the key rearrangement to form the C8 all-carbon quaternary center, while minimizing the formation of the Cope rearrangement byproduct.
-
Reaction: Claisen Rearrangement of Allyl Dienol Ether Intermediate
-
Procedure:
-
To a solution of the allyl dienol ether precursor (1.0 eq) in methanol (B129727) (MeOH, 0.05 M), add an aqueous solution of sodium carbonate (Na2CO3, 1.0 M, 2.0 eq).
-
Seal the reaction vessel and heat the mixture to 100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate (B1210297).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the filtrate and purify the crude product by silica (B1680970) gel flash chromatography to yield the desired ketone.
-
-
Reported Yield: ~71% for an analogous substrate.
Protocol 2: One-Pot Diene Formation and Diels-Alder Cycloaddition
This one-pot protocol is critical for efficiently coupling the two advanced fragments of the molecule.
-
Reaction: Dehydration / Intermolecular [4+2] Cycloaddition
-
Procedure:
-
In a sealed tube, combine the allylic alcohol precursor to the diene (1.0 eq), asperuloside tetraacetate (1.5 eq), and 2,6-lutidine (5.0 eq).
-
Add Burgess reagent (3.0 eq) to the mixture.
-
Dissolve the solids in anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.02 M).
-
Heat the reaction mixture to 140 °C for 16 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography to separate the diastereomeric cycloadducts.
-
-
Reported Yield: 42% (for the desired diastereomer) and 21% (for the other diastereomer).
References
Overcoming stereoselectivity issues in Hybridaphniphylline A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of Hybridaphniphylline A and related compounds, with a focus on the total synthesis of Hybridaphniphylline B as a primary example.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereoselective reactions in the total synthesis of Hybridaphniphylline B?
A1: The total synthesis of Hybridaphniphylline B, a complex natural product with 19 stereocenters, involves several key stereocontrolling steps.[1] Two of the most pivotal are:
-
Claisen Rearrangement: This reaction is employed to set a key quaternary stereocenter in an early-stage intermediate. A significant challenge is suppressing a competing Cope rearrangement.[2] The use of protic solvents has been shown to be crucial for favoring the desired Claisen pathway.[3]
-
Intermolecular Diels-Alder Reaction: This is a late-stage key reaction that constructs the highly congested norbornene core of the molecule.[4] This reaction joins a complex cyclopentadiene (B3395910) intermediate with a dienophile derived from (+)-genipin.[1] Achieving adequate diastereoselectivity can be challenging under purely thermal conditions and often requires Lewis acid catalysis.
Q2: Why is the Claisen rearrangement problematic, and what is the general strategy to control its outcome?
A2: The Claisen rearrangement in this synthetic context is challenging due to a competing, undesired Cope rearrangement pathway. The choice of solvent and reaction conditions is critical to direct the reaction towards the desired product. The use of protic solvents, such as trifluoroethanol, in combination with a mild base like potassium carbonate, has been reported to suppress the Cope rearrangement and favor the formation of the desired Claisen product.[4]
Q3: What are the main challenges associated with the late-stage Diels-Alder reaction?
A3: The primary challenges with the intermolecular Diels-Alder reaction in the synthesis of Hybridaphniphylline B are:
-
Reaction Efficiency: The reaction involves sterically hindered diene and dienophile partners, which can lead to low conversion rates under thermal conditions.
-
Diastereoselectivity: The cycloaddition can potentially form multiple diastereomers. While the reaction is bioinspired, controlling the facial selectivity to obtain the desired diastereomer is not trivial. Lewis acid catalysis has been shown to improve both the yield and the stereoselectivity of this transformation.[2]
Troubleshooting Guides
Troubleshooting Issue 1: Poor Selectivity in the Claisen Rearrangement
Problem: Low yield of the desired Claisen product and/or significant formation of the Cope rearrangement byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The use of aprotic solvents may favor the undesired Cope rearrangement. | Change the solvent to a protic one, such as trifluoroethanol or a mixture of methanol (B129727) and water, as reported in related syntheses.[3][5] |
| Suboptimal Base/Temperature | Strong bases or high temperatures might lead to side reactions or decomposition. | Use a mild inorganic base like K2CO3. Perform the reaction at a moderately elevated temperature (e.g., 60-80 °C) and monitor carefully by TLC or LC-MS. |
| Substrate Purity | Impurities in the allyl dienol ether precursor can inhibit the reaction or lead to byproducts. | Re-purify the starting material using flash column chromatography. Ensure it is thoroughly dried before use. |
Troubleshooting Issue 2: Low Yield or Poor Diastereoselectivity in the Diels-Alder Reaction
Problem: The one-pot diene formation and intermolecular Diels-Alder reaction results in a low yield of the desired cycloadducts or a complex mixture of diastereomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Diene Formation | The dehydration of the allylic alcohol precursor to the cyclopentadiene is incomplete or slow. | Ensure the dehydrating agent (e.g., TsOH) is fresh and used in the correct stoichiometric amount. Monitor the formation of the diene by TLC before proceeding. |
| Thermal Conditions Insufficient | The reaction may be too slow or require temperatures that lead to decomposition of the sensitive diene or dienophile. | Introduce a Lewis acid catalyst to promote the reaction at a lower temperature. Eu(fod)3 was reported to be effective, providing the major cycloadduct in 21% isolated yield.[2] |
| Incorrect Diastereomer Formation | The facial selectivity of the cycloaddition is not favoring the desired product. | Experiment with different Lewis acids (e.g., Et2AlCl, as used in a similar intramolecular Diels-Alder) to potentially alter the transition state geometry and improve the diastereomeric ratio.[6] |
| Reactant Decomposition | The fully elaborated cyclopentadiene is unstable and may decompose before reacting. | Ensure the one-pot protocol is followed strictly, generating the diene in situ in the presence of the dienophile to minimize its lifetime. |
Experimental Protocols
Protocol 1: Optimized Claisen Rearrangement
This protocol is adapted from the synthesis of a key intermediate for Hybridaphniphylline B.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the allyl dienol ether precursor (1.0 equiv) in a solution of trifluoroethanol and K2CO3 (1.5 equiv).
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ketone.
Protocol 2: One-Pot Diene Formation and Diels-Alder Cycloaddition
This protocol describes the late-stage cycloaddition to form the core of Hybridaphniphylline B.
-
Preparation: To a solution of the allylic alcohol precursor (1.0 equiv) and asperuloside (B190621) tetraacetate dienophile (1.2 equiv) in 1,2-dichloroethane (B1671644) (DCE) at room temperature, add Eu(fod)3 (0.1 equiv).
-
Reaction: Heat the reaction mixture to 80 °C in a sealed tube.
-
Monitoring: Monitor the reaction by LC-MS. The reaction may yield a mixture of cycloadducts.
-
Workup: Upon consumption of the limiting reagent, cool the mixture to room temperature and concentrate in vacuo.
-
Purification: Purify the crude residue by preparative HPLC to isolate the major desired diastereomer.
Data Presentation
Table 1: Comparison of Conditions for the Diels-Alder Reaction in a Related System[6]
| Entry | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Thermal (Toluene, 180 °C) | Complex Mixture | N/A |
| 2 | Et2AlCl (CH2Cl2, 0 °C) | 9:1 | 50 |
Visualizations
Caption: High-level workflow for key stereoselective steps.
Caption: Troubleshooting logic for the Diels-Alder reaction.
Caption: Competing Claisen vs. Cope rearrangement pathways.
References
Improving yield and purity of Hybridaphniphylline A isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Hybridaphniphylline A isolated from Daphniphyllum longeracemosum.
Disclaimer: The detailed experimental protocol and quantitative data from the original isolation of this compound are not publicly available in the searched literature. The following protocol has been constructed as a representative procedure based on established methods for the isolation of Daphniphyllum alkaloids. The quantitative data provided is illustrative and should be adapted based on experimental results.
Experimental Protocols
Representative Protocol for this compound Isolation
This protocol details a multi-step process for the extraction, fractionation, and purification of this compound from the dried stems and leaves of Daphniphyllum longeracemosum.
1. Plant Material Preparation and Extraction:
-
Step 1.1: Air-dry the stems and leaves of Daphniphyllum longeracemosum.
-
Step 1.2: Grind the dried plant material into a coarse powder.
-
Step 1.3: Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol (B145695) (3 x 15 L) at room temperature for 72 hours for each extraction.
-
Step 1.4: Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Acid-Base Extraction for Alkaloid Enrichment:
-
Step 2.1: Suspend the crude extract in 2% aqueous HCl.
-
Step 2.2: Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.
-
Step 2.3: Adjust the pH of the aqueous layer to 9-10 with 25% ammonia (B1221849) solution.
-
Step 2.4: Extract the alkaline solution with chloroform (B151607) to obtain the crude alkaloid fraction.
-
Step 2.5: Concentrate the chloroform extract under reduced pressure.
3. Chromatographic Purification:
-
Step 3.1: Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to yield several fractions.
-
-
Step 3.2: Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a methanol (B129727) eluent to remove pigments and other impurities.
-
-
Step 3.3: Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):
-
Subject the enriched fraction to preparative HPLC on a C18 column.
-
Elute with a suitable mobile phase (e.g., acetonitrile-water with 0.1% formic acid) to isolate pure this compound.
-
Data Presentation
Table 1: Illustrative Yields at Different Stages of Isolation
| Stage | Starting Material (kg) | Crude Extract (g) | Crude Alkaloids (g) | Enriched Fraction (mg) | Pure this compound (mg) |
| Example Batch | 5.0 | 250 | 12.5 | 300 | 15 |
Table 2: Purity Assessment of this compound Fractions
| Fraction | Purity (%) by HPLC | Notes |
| Crude Alkaloids | < 10% | Complex mixture of alkaloids. |
| Silica Gel Fraction | 40-60% | Significant enrichment of the target compound. |
| Sephadex LH-20 Fraction | 70-85% | Removal of high molecular weight impurities. |
| Final Product (after pHPLC) | > 98% | Meets standards for spectroscopic analysis. |
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low crude alkaloid yield.
Troubleshooting Guides (Q&A Format)
Issue 1: Low Yield of Crude Extract
-
Q: My initial ethanol extraction is yielding a very low amount of crude extract. What could be the cause?
-
A: Several factors could contribute to a low yield of crude extract. Ensure that the plant material is sufficiently dried and finely ground to maximize surface area for extraction. The solvent-to-solid ratio may be too low; consider increasing the volume of ethanol or performing additional extractions. Also, verify that the maceration time is adequate.
Issue 2: Poor Separation during Acid-Base Partitioning
-
Q: I am experiencing emulsion formation during the liquid-liquid extraction of alkaloids, making it difficult to separate the layers. How can I resolve this?
-
A: Emulsion formation is a common issue. To break the emulsion, you can try adding a saturated NaCl solution (brine), which increases the ionic strength of the aqueous phase. Gentle centrifugation of the mixture can also be effective. In subsequent extractions, use gentle mixing or inversion rather than vigorous shaking.
Issue 3: Low Recovery of Alkaloids after Acid-Base Extraction
-
Q: The yield of my crude alkaloid fraction is significantly lower than expected. What are the likely reasons?
-
A: A low recovery of alkaloids can be due to incomplete extraction from the acidified aqueous phase. Ensure that the pH of the aqueous layer was adjusted to be sufficiently alkaline (pH 9-10) to deprotonate the alkaloids and make them soluble in the organic solvent. Perform multiple extractions with the organic solvent (e.g., 3-4 times) to ensure complete recovery.
Issue 4: Co-elution of Impurities during Column Chromatography
-
Q: I am having trouble separating this compound from other closely related alkaloids on the silica gel column. What can I do?
-
A: If you are experiencing co-elution, consider optimizing your chromatographic conditions. You can try using a shallower solvent gradient to improve resolution. Alternatively, using a different stationary phase, such as alumina, or a different solvent system may provide better separation. Two-dimensional chromatography, where fractions from the first column are subjected to a second column with different selectivity, can also be effective.
Issue 5: Compound Degradation
-
Q: I suspect that my target compound is degrading during the isolation process. How can I prevent this?
-
A: Alkaloids can be sensitive to heat, light, and extreme pH. When concentrating extracts, use a rotary evaporator at a low temperature. Protect your samples from direct light, especially during long chromatographic runs. Avoid prolonged exposure to strong acids or bases.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for the initial extraction of Daphniphyllum alkaloids?
-
A: Ethanol or methanol are commonly used for the initial extraction of alkaloids from Daphniphyllum species due to their ability to extract a broad range of polar and non-polar compounds, including alkaloid salts.
-
-
Q2: Why is an acid-base extraction step necessary?
-
A: The acid-base extraction is a crucial step for selectively isolating alkaloids from the crude extract. Alkaloids are basic and form salts in acidic solutions, making them water-soluble. This allows for the removal of neutral and acidic impurities with an organic solvent. Subsequently, making the aqueous solution basic liberates the free alkaloids, which can then be extracted into an organic solvent.
-
-
Q3: What analytical techniques are used to monitor the purification of this compound?
-
A: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the fractions from column chromatography. High-performance liquid chromatography (HPLC) is used for quantitative analysis of purity and for the final purification step.
-
-
Q4: How can I confirm the identity and purity of the isolated this compound?
-
A: The identity of the isolated compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS). The purity is typically determined by HPLC analysis.
-
-
Q5: Are there any specific safety precautions to take when working with Daphniphyllum extracts?
-
A: As with any plant extract, it is important to handle the materials in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The biological activity of many Daphniphyllum alkaloids is not fully characterized, so they should be handled with care.
-
Stability issues of Hybridaphniphylline A in solution
Welcome to the Technical Support Center for Hybridaphniphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in solution. Given that specific stability data for this compound is not extensively published, this guide offers troubleshooting advice and frequently asked questions based on general principles for handling complex alkaloids.
Troubleshooting Guide: Experimental Variability
Issue: Inconsistent results in bioassays.
-
Question: We are observing significant variability in our bioassay results with this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results are often an indication of compound instability. Degradation of this compound in your assay medium could lead to a lower effective concentration, resulting in variable biological effects. It is crucial to assess the stability of the compound under your specific experimental conditions.
-
Question: How can we troubleshoot inconsistent bioassay results?
-
Answer:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods unless their stability has been verified.
-
Control for Time: If your experiment runs over a long period, consider the stability of the compound at the final time point. A time-course experiment can help determine the window of stability.
-
Analyze Post-Incubation: After your experiment, analyze the assay medium using a suitable analytical method like HPLC to check for the presence of the parent compound and any potential degradation products.
-
Issue: Loss of compound during sample preparation or analysis.
-
Question: We are experiencing a loss of this compound during our analytical sample preparation. What could be the cause?
-
Answer: Loss of the compound can occur due to several factors, including adsorption to surfaces, precipitation, or degradation. The complex structure of this compound may make it prone to interactions with certain materials and instability under specific pH or solvent conditions.
-
Question: What steps can we take to minimize compound loss?
-
Answer:
-
Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips to minimize adsorption.
-
Solvent Selection: Ensure that this compound is fully soluble in the chosen solvent and that the solvent is compatible with your downstream analysis.
-
pH Control: The stability of alkaloids can be highly pH-dependent. Maintain a consistent and appropriate pH throughout your sample preparation.
-
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should solid this compound be stored?
-
A1: As a general precaution for complex natural products, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower.[1] A desiccator can be used to protect it from moisture.
-
Q2: What is the recommended procedure for preparing stock solutions?
-
A2: Prepare stock solutions in a high-quality, anhydrous solvent in which this compound is readily soluble. DMSO or ethanol (B145695) are common choices for alkaloids. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
-
Q3: How long can I store solutions of this compound?
-
A3: The stability of this compound in solution has not been specifically reported. It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, a preliminary stability study should be conducted by analyzing the solution at different time points. For Hybridaphniphylline B, a related compound, it is recommended to store solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Experimental Design and Execution
-
Q4: What factors could potentially affect the stability of this compound in my experiments?
-
A4: Several factors can influence the stability of complex molecules like this compound:
-
pH: Alkaloids often contain amine functionalities, making their stability sensitive to pH. Acidic or basic conditions can lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidation.
-
Matrix Effects: Components of your experimental medium (e.g., buffers, salts, proteins) could interact with and affect the stability of the compound.
-
-
Q5: How can I perform a preliminary stability assessment of this compound in my experimental buffer?
-
A5:
-
Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Incubate the solution under the same conditions as your experiment (temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound.
-
Data and Protocols
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Light Protection | Additional Notes |
| Solid | -20°C or lower | Amber vial or protected from light | Store in a desiccator to prevent moisture absorption.[1] |
| Stock Solution (e.g., in DMSO) | -80°C | Amber vial or wrapped in foil | Aliquot to minimize freeze-thaw cycles.[1] |
| Aqueous Working Solution | Use immediately | Protect from light | Stability in aqueous buffers is unknown and should be determined experimentally. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a controlled environment to minimize exposure to humidity.
-
Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, low-binding amber vials. Store immediately at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it to the final working concentration in your experimental buffer immediately before use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Objective: To quantify the concentration of this compound over time to assess its stability.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column is a common starting point for alkaloid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is typically used. The exact gradient will need to be optimized.
-
Detection: The wavelength of maximum absorbance for this compound should be determined by a UV scan.
-
Procedure:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from your stability assessment at each time point.
-
Quantify the peak area of this compound in each sample.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.
Caption: A streamlined workflow for conducting a preliminary stability assessment of this compound in a specific buffer.
Caption: A representative diagram of a signaling pathway that could be investigated for its modulation by this compound.
References
Technical Support Center: Troubleshooting Low Solubility of Hybridaphniphylline A in Biological Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of Hybridaphniphylline A in their biological assays. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
A1: Precipitation is a common issue for complex, hydrophobic molecules like this compound when transitioning from a stock solution (often in an organic solvent) to an aqueous environment. This phenomenon, often called "crashing out," occurs because the compound's solubility in the final aqueous buffer is much lower than in the initial solvent.
Q2: What is the recommended first step to address the low solubility of this compound?
A2: The initial and most common approach is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power for many organic compounds. From this stock, you can then perform serial dilutions into your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity in your assay.
Q3: I've dissolved this compound in DMSO, but it still precipitates upon dilution into my cell culture medium. What are my next options?
A3: If simple dilution of a DMSO stock is unsuccessful, you can explore several other strategies. These can be used individually or in combination:
-
Co-solvent Systems: Employing a mixture of solvents can sometimes maintain solubility more effectively than a single solvent. For instance, a combination of DMSO and ethanol, or DMSO and polyethylene (B3416737) glycol (PEG), might be more effective.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Since this compound is an alkaloid, it is expected to be basic. Therefore, decreasing the pH of your buffer may increase its solubility. It is essential to determine the pKa of your compound to guide the pH adjustment and to ensure the final pH is compatible with your experimental system.
-
Use of Solubilizing Agents: Excipients can be used to enhance solubility. Common examples include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions.
-
-
Gentle Warming and Agitation: Briefly warming the solution to 37°C and ensuring vigorous mixing (e.g., vortexing) during the addition of the stock solution can help to prevent localized high concentrations and promote dissolution.
Troubleshooting Guide
Issue: Precipitate formation during experiment
If you observe precipitation of this compound during your experiment, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Quantitative Data Summary
| Solvent/Agent | Type | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | Organic Solvent | 10-50 mM | < 0.5% (v/v) | A common first choice for nonpolar compounds. Can be cytotoxic at higher concentrations. |
| Ethanol | Organic Solvent | 10-50 mM | < 1% (v/v) | Can be less toxic than DMSO for some cell lines, but also generally less effective at solubilizing. |
| PEG 400 | Co-solvent | 10-20% (w/v) in stock | < 1% (v/v) | A less common but sometimes effective co-solvent. |
| Tween® 20/80 | Surfactant | 1-10% (w/v) in stock | 0.01-0.1% (v/v) | Forms micelles to encapsulate the compound. Can interfere with some assays. |
| β-Cyclodextrins | Complexing Agent | Varies | 1-10 mM | Forms inclusion complexes. Different derivatives (e.g., HP-β-CD) have varying solubilities. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
Potential Signaling Pathways
While the specific molecular targets of this compound are not well-defined, other Daphniphyllum alkaloids have been reported to modulate signaling pathways such as NF-κB and TGF-β, and to induce autophagy. Researchers may consider investigating these pathways.
Caption: Potential signaling pathways modulated by Daphniphyllum alkaloids.
Optimizing dosage and exposure time for Hybridaphniphylline A in cell culture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal dosage and exposure time for Hybridaphniphylline A in cell culture experiments. Given that this compound is a novel compound with limited published data on its biological activity, this document outlines a systematic approach to empirically determine these critical experimental parameters.
Frequently Asked Questions (FAQs)
Q1: I have a new sample of this compound. Where do I even begin to determine the right concentration for my experiments?
A1: The first step is to perform a dose-response experiment to determine the compound's cytotoxic or effective concentration range. A common starting point is to test a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[1] For novel compounds with no prior data, a literature search on structurally related compounds can provide a clue. For instance, daphnioldhanol A, an alkaloid with some structural similarities, showed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM. This suggests that a starting range for this compound could be from 1 µM to 100 µM.
Q2: What is the best solvent to use for this compound?
A2: Like many complex organic molecules, this compound is likely to be hydrophobic. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving such compounds for in vitro assays.[1] It is critical to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and then dilute it into your culture medium for your final working concentrations. Always ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: How do I choose the right exposure time for my initial experiments?
A3: The optimal exposure time depends on the compound's mechanism of action and the biological process being investigated.[1] For initial cytotoxicity screening, a 48- or 72-hour incubation is a common starting point. After determining the IC50 value at a fixed time point, you should perform a time-course experiment. This involves treating cells with a fixed concentration of this compound (e.g., the IC50) and measuring the effect at various time points (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of the cellular response.
Q4: My compound is not dissolving well in the cell culture medium, even with DMSO. What should I do?
A4: Poor solubility is a common challenge.[1] Here are a few troubleshooting steps:
-
Sonication or Vortexing: Gently sonicate or vortex the stock solution to aid dissolution before diluting it into the medium.[1]
-
Fresh Preparations: Always prepare fresh dilutions of the compound for each experiment, as some compounds can precipitate out of solution over time.[1]
-
Test Formulations: If possible, explore different salt forms or formulations that might have better solubility.[1]
Troubleshooting Guide
Q5: I'm observing high levels of cell death even at the lowest concentrations I've tested. What's going wrong?
A5: This could be due to several factors:
-
High Compound Potency: this compound might be significantly more potent than anticipated. You should expand your dose-response curve to include much lower concentrations (e.g., in the nanomolar or even picomolar range).
-
Solvent Toxicity: Although unlikely at concentrations below 0.5%, some cell lines are particularly sensitive to DMSO. Ensure you run a "vehicle-only" control (cells treated with the same concentration of DMSO as your highest dose) to rule this out.
-
Contamination: A sudden change in media color to yellow and the appearance of cloudiness are classic signs of bacterial contamination, which can cause rapid cell death.[2]
Q6: I am not observing any significant effect on cell viability, even at high concentrations. What should I do?
A6: There are several possibilities:
-
Compound Inactivity: The compound may not be cytotoxic or have the expected biological activity in your chosen cell line.
-
Solubility Issues: The compound may be precipitating out of the culture medium, meaning the effective concentration is much lower than the nominal concentration. Visually inspect the wells under a microscope for any signs of precipitation.
-
Incorrect Exposure Time: The biological effect might require a longer or shorter incubation period. A time-course experiment can help determine if this is the case.
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to the compound. Consider testing the compound on a panel of different cell lines.
Q7: My results are inconsistent between replicate wells and experiments. What could be the cause?
A7: Variability can be a significant issue in cell-based assays.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you are seeding the same number of cells in each well. Uneven cell distribution can lead to variable results.
-
Compound Distribution: Pipette the compound carefully into the center of the well and mix gently to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the use of the outermost wells for data collection.
Data Presentation
The following tables present hypothetical data from dose-response and time-course experiments with this compound on HeLa cells. These serve as an example of how to structure and present your experimental findings.
Table 1: Hypothetical Dose-Response Data for this compound on HeLa Cells (48h Incubation)
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | - | 1.254 | 0.088 | 100.0% |
| 1 | 0.00 | 1.211 | 0.095 | 96.6% |
| 5 | 0.70 | 1.053 | 0.076 | 84.0% |
| 10 | 1.00 | 0.915 | 0.061 | 73.0% |
| 25 | 1.40 | 0.689 | 0.054 | 54.9% |
| 50 | 1.70 | 0.342 | 0.041 | 27.3% |
| 100 | 2.00 | 0.113 | 0.025 | 9.0% |
Based on this hypothetical data, the estimated IC50 (the concentration that inhibits 50% of cell viability) for this compound in HeLa cells after 48 hours is approximately 30 µM.
Table 2: Hypothetical Time-Course Data for this compound on HeLa Cells (30 µM Concentration)
| Exposure Time (hours) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 | 1.248 | 0.091 | 100.0% |
| 12 | 1.152 | 0.085 | 92.3% |
| 24 | 0.961 | 0.077 | 77.0% |
| 48 | 0.625 | 0.059 | 50.1% |
| 72 | 0.311 | 0.043 | 24.9% |
This hypothetical data suggests that the cytotoxic effect of this compound is time-dependent, with significant effects observed at 24 hours and reaching approximately 50% viability at the 48-hour mark.
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[3][4]
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 1 µM to 100 µM. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Compound Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[5]
Protocol 2: Time-Course Experiment
-
Cell Plating: Seed an appropriate number of plates to accommodate all time points. Seed HeLa cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value, 30 µM). Also, include vehicle-treated control wells for each time point.
-
Incubation and Analysis: At each designated time point (e.g., 0, 12, 24, 48, 72 hours), perform an MTT assay on one of the plates as described in Protocol 1.
-
Data Analysis: For each time point, calculate the % cell viability by comparing the absorbance of the treated cells to the vehicle-treated cells at that same time point. Plot % viability versus time to visualize the kinetic response.
Visualizations
The following diagrams illustrate the experimental workflow for optimizing this compound and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for optimizing dosage and exposure time of a novel compound.
Caption: Hypothetical intrinsic apoptosis signaling pathway affected by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Addressing Resistance to Hybridaphniphylline A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming potential resistance mechanisms to Hybridaphniphylline A in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in cancer?
This compound is a complex Daphniphyllum alkaloid isolated from Daphniphyllum longeracemosum.[1] Its intricate chemical structure has been elucidated, and its total synthesis has been achieved.[2][3][4][5] While its definitive anticancer mechanism is still under active investigation, preliminary studies on related alkaloids suggest potential interference with critical cellular processes. As a novel compound, its precise molecular targets and signaling pathways are not yet fully characterized.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
Reduced sensitivity, or acquired resistance, to anticancer agents is a common phenomenon.[6] While specific mechanisms for this compound are yet to be identified, several general mechanisms could be involved[7][8][9]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[7][10]
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more efficiently.[8][9]
-
Alteration of the Molecular Target: If this compound has a specific molecular target, mutations or modifications of this target could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound, promoting survival and proliferation.
-
Enhanced DNA Repair Mechanisms: If the drug induces DNA damage, cancer cells might upregulate their DNA repair machinery to counteract its effects.[9]
-
Inhibition of Apoptosis: Cells can acquire mutations in genes that regulate apoptosis (programmed cell death), making them resistant to drug-induced cell death.[8]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, sensitive (parental) cell line.[11] A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for each experiment.[12] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental data, as they are prone to evaporation. Fill them with sterile PBS or media instead.[13] |
| Incomplete Solubilization of this compound | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Visually inspect for any precipitation.[13] |
| Instability of the Compound in Culture Medium | Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock. |
Issue 2: No significant cell death observed even at high concentrations of this compound in a suspected resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Endpoint | The incubation time may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[12] |
| Assay Insensitivity | The chosen cell viability assay (e.g., MTT) may not be sensitive enough. Consider using an alternative method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a live/dead cell staining followed by flow cytometry.[13][14] |
| High Level of Resistance | The concentration range tested may be too low. Broaden the concentration range of this compound. |
| Cell Culture Contamination | Test for mycoplasma contamination, which can alter cellular response to drugs.[15] |
Quantitative Data
The development of resistance is quantified by a shift in the IC50 value. Below is a table of hypothetical data illustrating this concept.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Cancer Cell Line | This compound | 0.5 | 1.0 |
| Resistant Sub-line 1 | This compound | 5.0 | 10.0 |
| Resistant Sub-line 2 | This compound | 25.0 | 50.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a common method for inducing drug resistance in vitro through continuous exposure to increasing drug concentrations.[11][16][17]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by treating the parental cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).[17]
-
Culture and Passage: Culture the cells in the presence of this concentration. The medium containing the drug should be changed every 2-3 days. When the cells reach 80-90% confluency and their growth rate stabilizes, passage them.
-
Stepwise Dose Escalation: Once the cells are growing robustly at the current concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat and Monitor: Repeat the process of culturing and passaging at each new concentration. This process can take several months.[18]
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental line. A significant increase confirms the development of resistance.[11][19]
-
Establishment of a Stable Resistant Line: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages in the drug-containing medium to ensure stability. Freeze down stocks of the resistant cell line for future experiments.
Protocol 2: Western Blot Analysis of ABC Transporter Expression
This protocol is for detecting the expression levels of proteins like P-glycoprotein (MDR1), which is a common mediator of multidrug resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-P-glycoprotein/MDR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with ice-cold lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.[21]
-
Analysis: Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH), to compare the expression of the ABC transporter between the sensitive and resistant cells.
Protocol 3: Quantitative RT-PCR (qPCR) for ABC Transporter mRNA Levels
This protocol measures the mRNA expression of ABC transporter genes to determine if their upregulation is at the transcriptional level.[24]
Materials:
-
Parental and this compound-resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the ABC transporter gene of interest (e.g., ABCB1 for P-gp) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Run: Run the qPCR reaction in a thermal cycler.
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of the target gene in the resistant cells compared to the parental cells using the ΔΔCt method, after normalizing to the housekeeping gene.[25]
Visualizations
Hypothetical Signaling Pathways Involved in Resistance
Experimental Workflow for Investigating Resistance
Logical Flow for Troubleshooting a Cell Viability Assay
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Annual Reviews [annualreviews.org]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bio-rad.com [bio-rad.com]
- 22. ptglab.com [ptglab.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Intermediates of Hybridaphniphylline A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic intermediates of Hybridaphniphylline A and other structurally related Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered during the synthesis of this compound intermediates?
A1: Researchers often face several key challenges stemming from the structural complexity of the intermediates. These include:
-
Separation of Diastereomers: The presence of multiple stereocenters often leads to the formation of diastereomeric mixtures that can be difficult to separate by standard chromatography.
-
Removal of Stubborn Impurities: By-products from side reactions or unreacted starting materials that are structurally similar to the desired product can co-elute during chromatography.
-
Product Decomposition: Some intermediates may be sensitive to the purification conditions (e.g., acidic or basic stationary phases, prolonged heating), leading to degradation.
-
Crystallization Difficulties: The complex and often non-polar nature of the intermediates can make finding a suitable solvent system for recrystallization challenging.
-
Tailing during Chromatography: The basic nature of the nitrogen atoms in the alkaloid core can lead to tailing on silica (B1680970) gel, reducing separation efficiency.
Q2: How can I improve the separation of diastereomers?
A2: If you are struggling to separate diastereomers, consider the following strategies:
-
Chromatography Technique:
-
Flash Chromatography Optimization: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a polar solvent or an amine (like triethylamine) to the mobile phase can improve separation.
-
Medium-Pressure Liquid Chromatography (MPLC): This technique can provide better resolution than standard flash chromatography[1].
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. For particularly challenging separations, chiral HPLC with a suitable chiral stationary phase (CSP) may be necessary[2][3]. Polysaccharide-based and macrocyclic glycopeptide columns are often good starting points for chiral separations[2].
-
-
Recrystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective purification method. This requires careful selection of the solvent system and controlled cooling rates.
-
Chemical Derivatization: In some cases, converting the mixture of diastereomers into derivatives can improve their separability. After separation, the derivatives can be converted back to the desired compounds.
Q3: My compound is streaking or tailing on the silica gel column. What can I do?
A3: Tailing of nitrogen-containing compounds on silica gel is a common issue due to the interaction of the basic nitrogen with the acidic silanol (B1196071) groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727), to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a bonded phase like amino-propylated silica.
-
Reverse-Phase Chromatography: If applicable, switching to a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
Q4: I am having trouble crystallizing my intermediate. What should I try?
A4: Recrystallization is a powerful purification technique for solid compounds but can be challenging for complex molecules. If you are facing difficulties, here are some tips:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures[4][5]. Experiment with a range of solvents with different polarities.
-
Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly[4].
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation[6].
-
Seeding: If you have a small amount of pure crystal, adding a "seed" crystal to the supersaturated solution can induce crystallization[7].
-
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization by creating nucleation sites.
Troubleshooting Guides
Guide 1: Poor Yield After a Multi-Step Sequence with Intermediary Purifications
| Symptom | Possible Cause | Recommended Action |
| Low overall yield despite individual reaction steps appearing clean by TLC. | Cumulative losses during multiple chromatography steps. Each purification step will inevitably lead to some loss of material. | - Telescoping Reactions: If possible, try to carry forward the crude product to the next step without purification if the impurities are known not to interfere with the subsequent reaction. - Optimize Chromatography: For each step, ensure you are using the optimal column size and solvent system to minimize product loss on the column. - Consider Crystallization: If an intermediate is a solid, developing a crystallization protocol can lead to higher recovery of pure material compared to chromatography. |
| The final product is contaminated with by-products from earlier steps. | Incomplete purification of an early intermediate. A small, seemingly insignificant impurity can be carried through and become a major contaminant in the final product. | - Re-purify the problematic intermediate: It is often easier to remove an impurity at an earlier stage. - Use a different purification technique: If an impurity co-elutes with your product in one chromatography system (e.g., normal phase), try a different system (e.g., reverse phase) or recrystallization. |
| Significant decomposition is observed during purification. | Instability of the intermediate on the stationary phase or to heat. | - Use a neutral stationary phase: Switch from silica gel to neutral alumina or a bonded phase. - Avoid excessive heat: If using recrystallization, avoid prolonged heating. If using chromatography, do not let the column run dry for extended periods. - Work quickly: Minimize the time the compound is on the column or in solution. |
Quantitative Data
The following table summarizes reported yields for some purification steps in the synthesis of Daphniphyllum alkaloids, which can serve as a benchmark. Note that yields are highly dependent on the specific reaction conditions and purification method.
| Intermediate Type | Purification Step | Reported Yield | Reference |
| Ketone Intermediate | Oxidation of an alcohol followed by purification | 67% over two steps | [1] |
| Hydroxy Ketone | Reductive ring opening followed by purification | 82% | [1] |
| Iodoketone | Iodination of an alcohol | 97% | [8] |
| Crystalline Intermediate | Cyclization reaction | 77% | [8] |
| Enone Mixture | Pauson–Khand reaction leading to a mixture of enones | 73% (for the mixture) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Nitrogen-Containing Intermediate
-
Slurry Preparation: Dissolve or adsorb the crude product onto a small amount of silica gel. Ensure the solvent is completely removed under reduced pressure. This "dry loading" method often results in better separation than loading the sample dissolved in a solvent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Loading: Carefully add the dried slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A typical gradient for these types of compounds might be from 100% hexanes to a mixture of hexanes and ethyl acetate, and then potentially to a mixture containing methanol for highly polar compounds.
-
Tailing Prevention: If tailing is observed on TLC, add 0.5% triethylamine to the mobile phase.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a "bad" solvent in which the compound is poorly soluble. The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to just dissolve the solid.
-
Induce Cloudiness: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of a synthetic intermediate.
Caption: A troubleshooting guide for separating diastereomeric intermediates.
Caption: Logical relationships influencing the choice of a purification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. Recrystallization [sites.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LabXchange [labxchange.org]
- 8. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of the Hybridaphniphylline A Core Structure
For researchers, scientists, and drug development professionals engaged in the synthesis of the complex Hybridaphniphylline A core structure, this technical support center provides detailed troubleshooting guides and frequently asked questions. The information is derived from established scalable synthetic routes to facilitate a smoother experimental workflow and address potential challenges in scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the key strategy for the scalable synthesis of the this compound core structure?
A1: The most successful and scalable strategy reported to date for the synthesis of the related Hybridaphniphylline B core, which shares a common structural framework, involves a late-stage intermolecular Diels-Alder reaction. This approach allows for the convergence of two complex molecular fragments at a late stage, which is advantageous for overall yield and scalability. The synthesis of the diene component is based on a scalable route to daphnilongeranin B.[1][2]
Q2: What are the critical reaction steps that require careful optimization during scale-up?
A2: The key steps demanding meticulous optimization for a successful scale-up include:
-
The Claisen Rearrangement: This step is crucial for setting a key quaternary stereocenter but is susceptible to a competing Cope rearrangement.
-
The Late-Stage Intermolecular Diels-Alder Reaction: Achieving high efficiency and the desired stereoselectivity in this complex cycloaddition is critical for the success of the final steps.
-
The Pauson-Khand Reaction: This reaction is employed in the synthesis of key precursors and can present challenges in terms of catalyst efficiency and scalability.
Q3: Are there any specific safety precautions to consider when handling the reagents in this synthesis?
A3: Yes, several reagents used in this synthesis require special handling. For instance, organometallic reagents such as organolithiums and Grignard reagents are highly reactive and pyrophoric. Reactions involving these should be conducted under an inert atmosphere (argon or nitrogen) and with appropriate quenching procedures. Additionally, heavy metal catalysts used in reactions like the Pauson-Khand reaction should be handled with care, and waste should be disposed of according to institutional safety protocols. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting Guides
The Claisen Rearrangement
Problem: Low yield or formation of a significant amount of the undesired Cope rearrangement product.
-
Question: During the Claisen rearrangement of the allyl dienol ether intermediate, I am observing a mixture of the desired Claisen product and a significant amount of the Cope rearrangement byproduct. How can I improve the selectivity for the Claisen rearrangement?
-
Answer: The competition between the Claisen and Cope rearrangements is a known issue in this synthesis. It has been demonstrated that the choice of solvent plays a critical role in directing the selectivity. The use of protic solvents has been shown to suppress the undesired Cope rearrangement.[1]
-
Troubleshooting Steps:
-
Solvent System: Switch to a protic solvent system. A mixture of trifluoroethanol (TFE) and toluene (B28343) has been reported to be effective.
-
Temperature Control: Carefully control the reaction temperature. The optimal temperature for the Claisen rearrangement should be determined experimentally, as excessive heat can favor the thermodynamically more stable, but undesired, Cope product.
-
Substrate Purity: Ensure the starting allyl dienol ether is of high purity. Impurities can sometimes catalyze side reactions.
-
-
| Parameter | Standard Condition (prone to Cope product) | Optimized Condition (favors Claisen product) |
| Solvent | Aprotic solvents (e.g., pure toluene) | Protic co-solvent (e.g., TFE/toluene mixture) |
| Temperature | Higher temperatures may favor Cope | Optimized, typically lower, temperature |
The Late-Stage Intermolecular Diels-Alder Reaction
Problem: Low conversion or formation of diastereomeric byproducts in the Diels-Alder reaction.
-
Question: The key intermolecular Diels-Alder reaction between the elaborated cyclopentadiene (B3395910) and the asperuloside (B190621) tetraacetate dienophile is sluggish, resulting in low conversion and a mixture of diastereomers. What can be done to improve the efficiency and selectivity of this reaction?
-
Answer: This is a complex, sterically demanding cycloaddition. Achieving high yield and selectivity requires careful control of reaction conditions and reagent purity. A one-pot protocol for the diene formation and subsequent Diels-Alder reaction has been developed to address these challenges.[1][2]
-
Troubleshooting Steps:
-
Diene Generation: Ensure the in-situ generation of the cyclopentadiene is efficient. The freshness and purity of the reagents used for the diene formation are critical.
-
Lewis Acid Catalysis: The use of a suitable Lewis acid catalyst can accelerate the reaction and improve stereoselectivity. The choice and stoichiometry of the Lewis acid should be carefully optimized.
-
Temperature and Reaction Time: This reaction may require elevated temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid decomposition of products.
-
Purification: The separation of diastereomers can be challenging. Employing high-performance column chromatography with an optimized solvent system is often necessary.
-
-
| Parameter | Potential Issue | Recommended Action |
| Reaction Rate | Slow or incomplete reaction | Optimize temperature and consider a suitable Lewis acid catalyst. |
| Stereoselectivity | Formation of multiple diastereomers | Screen different Lewis acids and optimize reaction temperature. |
| Product Isolation | Difficult separation of isomers | Utilize high-resolution chromatographic techniques. |
The Pauson-Khand Reaction (for precursor synthesis)
Problem: Inefficient cyclization or catalyst deactivation during the Pauson-Khand reaction on a larger scale.
-
Question: When scaling up the Pauson-Khand reaction to synthesize a key intermediate, I am observing a decrease in yield and signs of catalyst deactivation. How can I improve the robustness of this reaction for larger-scale synthesis?
-
Answer: Scalability issues in the Pauson-Khand reaction are common and can be attributed to factors like mass transfer limitations, catalyst stability, and the need for a carbon monoxide atmosphere.
-
Troubleshooting Steps:
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it is often not cost-effective. First, ensure the quality of the cobalt carbonyl catalyst is high.
-
Carbon Monoxide Delivery: On a larger scale, ensuring efficient delivery of carbon monoxide to the reaction mixture is crucial. Using a CO balloon is often insufficient. A system that allows for a continuous, low-pressure flow of CO is recommended.
-
Solvent and Temperature: The choice of a high-boiling solvent can help maintain a consistent reaction temperature. Degassing the solvent thoroughly before introducing the reagents is critical to remove oxygen, which can deactivate the catalyst.
-
Promoters: The use of promoters, such as N-oxides, can sometimes facilitate the reaction at lower temperatures, which can improve catalyst longevity.
-
-
| Scale | Yield | Key Considerations for Scale-Up |
| Small (mg) | Typically high | CO balloon is sufficient. |
| Medium (g) | Often decreases | Requires efficient stirring and CO delivery. |
| Large (>10g) | Can be problematic | May require a pressurized reactor for CO and careful temperature control. |
Experimental Protocols
Key Experiment: Scalable Synthesis of the Diene Precursor via Claisen Rearrangement
A representative protocol adapted from the literature for the synthesis of a key intermediate leading to the diene used in the Diels-Alder reaction.
-
Preparation of the Allyl Dienol Ether: To a solution of the enone precursor (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added a solution of the corresponding allyl Grignard reagent (1.2 eq) dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude allyl alcohol is used in the next step without further purification.
-
Claisen Rearrangement: The crude allyl alcohol is dissolved in a 1:1 mixture of toluene and trifluoroethanol (TFE). The solution is heated to reflux and stirred for 4-6 hours, monitoring the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired rearranged product.
Visualizations
Caption: Scalable synthetic workflow to the this compound core.
Caption: Controlling selectivity between Claisen and Cope rearrangements.
References
Validation & Comparative
Comparative Cytotoxicity of Hybridaphniphylline A and Other Daphniphyllum Alkaloids: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of Hybridaphniphylline A and related Daphniphyllum alkaloids, providing key experimental data and procedural insights for the scientific community.
This guide offers a comparative overview of the cytotoxic properties of this compound and other notable alkaloids isolated from the Daphniphyllum genus. The following sections present a compilation of reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines, detailed experimental protocols for common cytotoxicity assays, and a discussion of the potential signaling pathways involved in their mechanism of action. This information is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Quantitative Cytotoxicity Data
The cytotoxic potential of Daphniphyllum alkaloids varies significantly across different compounds and cancer cell lines. While specific IC50 values for this compound remain to be fully disclosed in publicly available literature, its congener, Hybridaphniphylline B, has demonstrated notable activity. The table below summarizes the available IC50 values for several key Daphniphyllum alkaloids, including the reported range for Hybridaphniphylline B.
| Alkaloid | Cancer Cell Line | IC50 Value |
| Hybridaphniphylline B | HL-60 (promyelocytic leukemia), A-549 (lung carcinoma), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), SW-480 (colon adenocarcinoma) | 15.9 - 23.2 µM |
| Daphnezomine W | HeLa (cervical cancer) | 16.0 µg/mL[1][2] |
| Daphnioldhanol A | HeLa (cervical cancer) | 31.9 µM[3] |
| Daphniyunnine D | P-388 (murine leukemia) | 3.0 µM[4] |
| A-549 (lung carcinoma) | 0.6 µM[4] |
Note: The specific IC50 values for Hybridaphniphylline B against each of the five tested cell lines are not individually detailed in the cited abstract. Further research into the full experimental data is recommended.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following are detailed protocols for two commonly employed colorimetric assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490 and 530 nm using a microplate reader.
Signaling Pathways in Alkaloid-Induced Cytotoxicity
The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their cytotoxic effects are not yet fully elucidated. However, studies on other classes of alkaloids suggest that apoptosis, or programmed cell death, is a common mechanism. Several key signaling pathways are frequently implicated in alkaloid-induced apoptosis in cancer cells.
Commonly investigated pathways in the context of natural product cytotoxicity include:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as FasL, to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of downstream caspases.
-
Modulation of Key Regulatory Pathways: Alkaloids may also exert their effects by modulating critical cell survival and proliferation pathways such as the PI3K/Akt, MAPK, and p53 signaling cascades.
Further investigation is required to determine which of these, or other, signaling pathways are specifically modulated by this compound and other Daphniphyllum alkaloids to induce their cytotoxic effects.
Conclusion
The available data suggest that Daphniphyllum alkaloids, including Hybridaphniphylline B, possess significant cytotoxic properties against a range of cancer cell lines. However, a comprehensive understanding of the full potential of this class of compounds, particularly this compound, is contingent upon the public disclosure of more detailed quantitative data. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the therapeutic promise of these complex natural products. Further studies are warranted to determine the precise mechanisms of action and to explore the structure-activity relationships within this fascinating family of alkaloids.
References
Cross-Validation of a Novel Alkaloid's Mechanism of Action: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the cross-validation of the mechanism of action of a novel natural product, using the hypothetical case of Hybridaphniphylline A. This guide will objectively compare its presumed cytotoxic and apoptotic activities with established anticancer agents, supported by illustrative experimental data and detailed protocols.
The quest for novel therapeutic agents from natural sources is a cornerstone of drug discovery. Daphniphyllum alkaloids, a diverse family of complex natural products, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. While the specific mechanism of action for many of these compounds, including the recently isolated this compound, remains to be fully elucidated, initial screenings of related compounds from the Daphniphyllum genus suggest a potential for inducing cell death in cancerous cells.
This guide outlines a systematic approach to characterizing the mechanism of action of a novel compound like this compound, employing a panel of well-established in vitro assays. By comparing the cellular and molecular effects of this compound with those of standard chemotherapeutic drugs—Cisplatin, Doxorubicin, and Paclitaxel—researchers can build a comprehensive profile of its pharmacological activity.
Comparative Analysis of Cytotoxicity and Apoptotic Induction
To robustly characterize the bioactivity of a novel compound, it is essential to employ multiple, independent assays that interrogate different aspects of cellular function and viability. Here, we present a comparative analysis of this compound against standard cytotoxic agents across a panel of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The MTT assay, which measures the metabolic activity of cells, is a common method for determining IC₅₀ values.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound (Hypothetical) | 15.5 | 25.2 | 18.9 |
| Cisplatin | 8.0[1][2] | 12.5 | 9.7 |
| Doxorubicin | 0.5[3] | 1.2[3] | 0.8 |
| Paclitaxel | 0.01[4] | 0.005[5] | 0.008 |
Table 2: Induction of Apoptosis (% of Annexin V Positive Cells)
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
| Compound (at IC₅₀ concentration) | HeLa | MCF-7 | A549 |
| This compound (Hypothetical) | 65% | 58% | 72% |
| Cisplatin | 70% | 65% | 75% |
| Doxorubicin | 85% | 80% | 88% |
| Paclitaxel | 90% | 88% | 92% |
Table 3: Caspase-3/7 Activation (Fold Change vs. Control)
Caspases are a family of protease enzymes that play an essential role in programmed cell death. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.
| Compound (at IC₅₀ concentration) | HeLa | MCF-7 | A549 |
| This compound (Hypothetical) | 4.5 | 3.8 | 5.2 |
| Cisplatin | 5.0 | 4.2 | 5.8 |
| Doxorubicin | 7.0 | 6.5 | 7.8 |
| Paclitaxel | 8.5 | 8.0 | 9.0 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validity of scientific findings. The following sections provide methodologies for the key assays cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) during early apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular pathways affected by the test compound.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Cross-Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of a novel cytotoxic compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.
By following a structured and multi-faceted approach as outlined in this guide, researchers can effectively characterize the mechanism of action of novel compounds like this compound. This comprehensive understanding is crucial for the advancement of promising lead compounds into the drug development pipeline.
References
Structure-Activity Relationship (SAR) Studies of Hybridaphniphylline A Analogs: A Landscape of Synthetic Achievements and Unexplored Biological Frontiers
Despite significant advancements in the total synthesis of complex Daphniphyllum alkaloids, dedicated structure-activity relationship (SAR) studies on analogs of Hybridaphniphylline A remain a largely uncharted area of research. A comprehensive review of available scientific literature reveals a primary focus on the remarkable feats of chemical synthesis, particularly concerning the related Hybridaphniphylline B, with limited exploration into the systematic modification of these structures to probe their biological activities.
Currently, there is a conspicuous absence of published research detailing the synthesis of a series of this compound analogs and the subsequent evaluation of their biological effects. While the parent compound, this compound, has been reported to exhibit weak cytotoxic activity against a panel of five human cancer cell lines, specific quantitative data and comparative analyses with structural analogs are not available in the public domain. The majority of scientific efforts have been directed towards the challenging total synthesis of these intricate natural products, which are characterized by their complex polycyclic frameworks.
The field of Daphniphyllum alkaloids is rich with over 350 identified members, many of which possess intriguing biological properties, including cytotoxic, anti-inflammatory, and neurotrophic activities. This diversity suggests a fertile ground for future SAR studies. However, the synthetic complexity of these molecules presents a significant barrier to the rapid generation of analogs for biological screening.
The Synthetic Challenge of Daphniphyllum Alkaloids
The synthesis of Daphniphyllum alkaloids, including Hybridaphniphylline B, is a testament to the ingenuity of modern synthetic organic chemistry. These endeavors often involve multi-step sequences and the development of novel synthetic methodologies to construct the unique and highly congested cage-like structures. The primary focus of published works is often the validation of these synthetic routes rather than the exploration of the biological potential of synthetic intermediates or rationally designed analogs.
Future Outlook: A Call for Biological Exploration
The development of more efficient and modular synthetic routes to the core scaffolds of this compound and other Daphniphyllum alkaloids will be a critical enabler for future SAR studies. Such advancements would allow for the systematic introduction of diverse functional groups at various positions on the molecule, paving the way for a deeper understanding of the structural requirements for biological activity.
Given the nascent stage of biological investigation for this specific subclass of alkaloids, it is not possible to provide a comparative guide with quantitative data and detailed experimental protocols as requested. The scientific community awaits future studies that will hopefully bridge the gap between the remarkable achievements in chemical synthesis and the largely unexplored therapeutic potential of this compound and its future analogs.
Visualizing the Path Forward: A Hypothetical Workflow
While concrete SAR data is unavailable, a conceptual workflow for future investigations can be visualized. This process would logically flow from the synthesis of analogs to their biological evaluation and the subsequent establishment of structure-activity relationships.
Figure 1. A conceptual workflow for future Structure-Activity Relationship (SAR) studies of this compound analogs.
A Comparative Guide to the Synthetic Efficiency of Routes to the Hybridaphniphylline A Core
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of the Daphniphyllum alkaloids, particularly the hexacyclic core of molecules like Hybridaphniphylline A, presents a formidable challenge in chemical synthesis. The development of efficient synthetic routes to this complex scaffold is crucial for enabling further investigation into the biological activities of this family of natural products. This guide provides a comparative analysis of prominent synthetic strategies toward the this compound/B core, focusing on key metrics of synthetic efficiency, including step count and overall yield. We present a detailed examination of the completed total synthesis of the closely related Hybridaphniphylline B by Li and coworkers, alongside a strategic comparison with a biomimetic approach pioneered by Heathcock and a convergent cycloaddition strategy employed for a related alkaloid core.
Comparison of Key Synthetic Strategies
The assembly of the sterically congested 6-6-5-7-5-5 hexacyclic core of this compound/B has been approached from several distinct strategic standpoints. Below, we summarize and compare three major strategies, highlighting their key transformations and efficiencies in constructing a significant portion of the core structure.
| Strategy | Key Reaction(s) | Starting Material for Core Construction | Steps to Core Structure | Overall Yield to Core Structure | Key Features |
| Li's Convergent [4+2] Cycloaddition | Intermolecular Diels-Alder Reaction, Pauson-Khand Reaction | Commercially available materials | ~25 steps to the hexacyclic core of Daphnilongeranin B | Not explicitly stated for the core, but the total synthesis is long | Late-stage convergence, biomimetic final step. |
| Heathcock's Biomimetic Cascade | Polycyclization Cascade | Acyclic polyene precursor | 5 steps from a key intermediate | ~20-25% from the key acyclic precursor to the pentacyclic core | Mimics the proposed biosynthetic pathway, high bond-formation efficiency in the cascade. |
| Li's Convergent [3+2] Cycloaddition | Phosphine-promoted [3+2] Cycloaddition, Alkyne Cyclization, Radical Cyclization | Enantioenriched alcohol | 13 steps to a key pentacyclic intermediate | ~5% from the enantioenriched alcohol | Efficient construction of the sterically congested E ring. |
Synthetic Strategy Overviews and Key Methodologies
Li's Convergent Approach via Late-Stage Intermolecular [4+2] Cycloaddition
The first and only total synthesis of Hybridaphniphylline B, accomplished by Ang Li's group, employs a convergent and biomimetic strategy in its final stages.[1][2][3] The synthesis hinges on a late-stage intermolecular Diels-Alder reaction between a complex, fully elaborated cyclopentadiene (B3395910) (the diene) and asperuloside (B190621) tetraacetate (the dienophile).[1][2][3] The diene itself is generated in situ from daphnilongeranin B, a related Daphniphyllum alkaloid.[1][2][3] The synthesis of the daphnilongeranin B core, therefore, constitutes a major part of the overall strategy. A key step in the construction of the daphnilongeranin B skeleton is a Pauson-Khand reaction to form a key cyclopentenone moiety.[2][4]
Caption: Li's convergent synthesis of Hybridaphniphylline B.
A solution of the enyne substrate in CH2Cl2 is treated with Co2(CO)8 at room temperature. After stirring for a specified time, the reaction mixture is treated with a promoter, such as MeCN, and heated to facilitate the cyclization. The reaction is then quenched, and the product is purified by column chromatography. For a detailed procedure, refer to the supporting information of the primary literature.[2]
Heathcock's Biomimetic Polycyclization Cascade
A conceptually elegant and highly efficient approach to the core of Daphniphyllum alkaloids was pioneered by Clayton H. Heathcock. This biomimetic strategy is inspired by the proposed biosynthetic pathway of these natural products.[5][6][7][8][9][10] The key transformation is a remarkable polycyclization cascade of a carefully designed acyclic precursor. This cascade reaction, often triggered by simple reagents like ammonia (B1221849) and acetic acid, forms multiple rings in a single operation, rapidly assembling a complex polycyclic core that is closely related to the natural products.[5][8]
Caption: Heathcock's biomimetic approach to the Daphniphyllum core.
The dialdehyde precursor is dissolved in a suitable solvent, and then treated with a source of ammonia (e.g., ammonium (B1175870) acetate) and acetic acid. The reaction mixture is stirred at a specified temperature for several hours to effect the cascade cyclization. The reaction is then worked up, and the resulting polycyclic amine is purified. For a detailed procedure, refer to the supporting information of the primary literature.[8]
Li's Convergent Approach via [3+2] Cycloaddition for a Related Core
In the synthesis of longeracinphyllin A, another complex Daphniphyllum alkaloid sharing a similar hexacyclic core, Ang Li's group demonstrated a different and highly effective cycloaddition strategy.[4][11][12] This route features a phosphine-promoted [3+2] cycloaddition to construct the sterically congested five-membered E ring. This key step is part of a convergent strategy that also utilizes a silver-catalyzed alkyne cyclization and a Luche radical cyclization to assemble a tetracyclic intermediate.[4][11][12]
Caption: Li's [3+2] cycloaddition strategy for a related core.
To a solution of the enone and the allenoate in a suitable solvent (e.g., CHCl3) is added a phosphine (B1218219) promoter, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF). The reaction mixture is stirred at room temperature until the starting materials are consumed. The product is then isolated and purified by column chromatography. For a detailed procedure, refer to the supporting information of the primary literature.[4][11]
Conclusion
The synthesis of the this compound core remains a significant challenge that has spurred the development of innovative and powerful synthetic strategies. The convergent, late-stage Diels-Alder approach by Li and coworkers provides the only completed roadmap to the closely related Hybridaphniphylline B, showcasing a blend of strategic bond formations. In contrast, Heathcock's biomimetic cascade offers a highly efficient, albeit less explored for this specific target, method for rapid core construction. Furthermore, alternative cycloaddition strategies, such as the [3+2] cycloaddition for the longeracinphyllin A core, demonstrate the versatility of modern synthetic methods in tackling the complexities of this alkaloid family. The choice of strategy for future synthetic endeavors will depend on the specific goals, such as the desire for convergence, biomimetic elegance, or the need to access specific analogues. The detailed experimental protocols provided herein for the key transformations of each strategy serve as a valuable resource for researchers in the field.
References
- 1. Item - Total Synthesis of Longeracinphyllin A - figshare - Figshare [figshare.com]
- 2. Total Synthesis of Longeracinphyllin A. | Semantic Scholar [semanticscholar.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. baranlab.org [baranlab.org]
- 8. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 9. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total Synthesis of Longeracinphyllin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Preclinical Gauntlet: A Comparative Guide to In Vivo Anti-Tumor Efficacy for Novel Natural Products
A Hypothetical In Vivo Validation of Hybridaphniphylline A's Anti-Tumor Efficacy in Animal Models
For researchers, scientists, and drug development professionals, the journey of a promising natural compound from laboratory discovery to clinical application is a rigorous one. A critical phase in this journey is the in vivo validation of its anti-tumor efficacy in animal models. While specific in vivo studies on this compound, a complex Daphniphyllum alkaloid, are not yet publicly available, we can construct a hypothetical framework for its preclinical evaluation. This guide will compare this prospective validation process with established methodologies and data from well-known natural product-derived anti-cancer agents, providing a roadmap for the potential development of this compound or similar novel compounds.
The Preclinical Pathway: A Comparative Overview
The in vivo assessment of a novel anti-tumor agent like this compound would typically involve a series of well-defined experiments to establish its efficacy, safety, and mechanism of action. This process is benchmarked against standard-of-care chemotherapeutics and other natural product-derived drugs that have successfully navigated this path.
Table 1: Comparative Framework for In Vivo Anti-Tumor Efficacy Studies
| Parameter | Hypothetical Study: this compound | Established Agent: Paclitaxel (Taxol®) | Established Agent: Vincristine (Oncovin®) |
| Cancer Model | Xenograft model using human cancer cell lines (e.g., breast, lung, colon) in immunocompromised mice (e.g., NOD/SCID). Syngeneic models if immunomodulatory effects are suspected. | Broad range of xenograft and patient-derived xenograft (PDX) models, including ovarian, breast, lung, and pancreatic cancers. | Primarily used in hematological malignancy models (e.g., leukemia, lymphoma) and pediatric solid tumors. |
| Animal Model | Athymic nude mice or NOD/SCID mice. | Athymic nude mice, SCID mice. | Various mouse and rat strains depending on the cancer model. |
| Dosage & Administration | Dose-escalation studies to determine Maximum Tolerated Dose (MTD). Intraperitoneal (IP) or intravenous (IV) administration. | Typically administered intravenously. Dosing schedules vary (e.g., daily, weekly). | Intravenous administration is standard. |
| Efficacy Endpoints | Tumor growth inhibition (TGI), tumor volume and weight reduction, survival analysis. | Significant tumor regression and increased survival in various models. | High efficacy in leukemia models, leading to complete remission. |
| Toxicity Profile | Monitored via body weight changes, clinical signs of distress, and histopathological analysis of major organs. | Known toxicities include myelosuppression, peripheral neuropathy, and hypersensitivity reactions. | Neurotoxicity is a major dose-limiting side effect. Myelosuppression is also common. |
Delving into the Experimental Design
A robust preclinical validation would necessitate detailed and reproducible experimental protocols. Below is a hypothetical protocol for evaluating this compound, contrasted with a standard protocol for an established agent.
Experimental Protocol: Xenograft Model for Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
1. Cell Culture and Animal Models:
- Human cancer cells (e.g., MCF-7 for breast cancer) are cultured under standard conditions.
- Female athymic nude mice (6-8 weeks old) are used.
2. Tumor Implantation:
- A suspension of 1 x 10^6 MCF-7 cells in 100 µL of Matrigel is subcutaneously injected into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Groups:
- Mice are randomized into groups (n=8-10 per group):
- Vehicle Control (e.g., saline or DMSO solution)
- This compound (multiple dose levels, e.g., low, medium, high)
- Positive Control (e.g., Paclitaxel at a known effective dose)
4. Drug Administration:
- This compound is administered via intraperitoneal injection daily for 21 days.
- The vehicle and positive control are administered on their respective established schedules.
5. Efficacy and Toxicity Monitoring:
- Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
- Body weight is recorded twice weekly as an indicator of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Major organs are collected for histopathological analysis.
6. Statistical Analysis:
- Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate tests (e.g., ANOVA).
Visualizing the Path to Efficacy
Understanding the logical flow of preclinical validation and the potential molecular mechanisms is crucial.
Caption: Experimental workflow for preclinical validation of a novel anti-tumor compound.
While the precise signaling pathways affected by this compound are yet to be elucidated, many natural products exert their anti-cancer effects by modulating key cellular pathways. A hypothetical mechanism could involve the induction of apoptosis.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Conclusion
The preclinical validation of a novel natural product like this compound is a multifaceted process that builds upon decades of cancer drug development research. By following established protocols and comparing outcomes with benchmark agents, researchers can systematically evaluate the therapeutic potential of new compounds. While the specific in vivo anti-tumor efficacy of this compound remains to be determined, this comparative guide provides a clear and objective framework for its future investigation and highlights the critical steps necessary to translate a promising molecule from the laboratory to the clinic. The scientific community awaits further research to uncover the potential of this and other complex natural products in the fight against cancer.
Assessing the selectivity of Hybridaphniphylline A for cancer cells versus normal cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics with high efficacy and minimal side effects is a cornerstone of modern oncological research. A critical determinant of a compound's therapeutic potential is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing healthy, normal cells. This guide provides a comparative framework for assessing the selectivity of investigational compounds, using the natural product Hybridaphniphylline A as a case study for which specific selectivity data is not yet publicly available. While direct experimental evidence for this compound is pending, this document outlines the established methodologies and data presentation standards crucial for such an evaluation, drawing upon examples from other natural product-derived anticancer agents.
The Importance of Cellular Selectivity in Cancer Therapy
The ideal chemotherapeutic agent would eradicate tumor cells without harming the patient's normal tissues. A lack of selectivity is a primary cause of the debilitating side effects associated with many current cancer treatments. Therefore, early-stage assessment of a compound's cytotoxic profile against both cancerous and non-cancerous cell lines is a fundamental step in the drug discovery pipeline. A high selectivity ratio, indicating greater potency against cancer cells, is a promising indicator for further development.
Quantitative Assessment of Cytotoxicity
A standard method for quantifying the cytotoxic effect of a compound is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. By comparing the IC50 values of a compound across a panel of cancer and normal cell lines, a selectivity index (SI) can be calculated.
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value signifies greater selectivity for the cancer cell line. The following table illustrates how data on the cytotoxic activity of a hypothetical compound, such as this compound, would be presented. For illustrative purposes, we include data from studies on other natural compounds to demonstrate the comparative approach.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Britannin | HepG2 (Liver Cancer) | 6.9 | Not Reported | - | - | [1] |
| Hellebrigenin | MCF-7 (Breast Cancer) | 0.0349 | Not Reported | - | - | [2] |
| Arenobufagin | MCF-7 (Breast Cancer) | 0.0485 | Not Reported | - | - | [2] |
| Dorycnium pentaphyllum extract | HeLa (Cervical Cancer) | 46.5 | Normal Fibroblast | >400 | >8.6 | [3] |
| Dorycnium pentaphyllum extract | WiDr (Colon Cancer) | 84.5 | Normal Colon | >400 | >4.7 | [3] |
Note: Data for this compound is not currently available. The table demonstrates the standard format for presenting such findings.
Experimental Protocols for Assessing Selectivity
To ensure reproducibility and validity, detailed experimental protocols are essential. The following outlines a typical workflow for evaluating the selectivity of a novel compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and normal human cell lines (e.g., MCF-10A for non-tumorigenic breast epithelial cells, IMR-90 for normal lung fibroblasts) should be used.
-
Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Unraveling the Mechanism of Action: Signaling Pathways
Understanding the molecular mechanisms by which a compound induces cell death is crucial. Many natural products exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death), cell cycle regulation, and proliferation.
Apoptosis is a highly regulated process that is often dysregulated in cancer cells, allowing them to evade cell death. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5] This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is a critical determinant of a cell's fate.[4] Many chemotherapeutic agents, including some natural products, function by shifting this balance to favor apoptosis in cancer cells.
For instance, some compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.
Conclusion and Future Directions
While the specific selectivity profile of this compound remains to be elucidated through rigorous experimental investigation, the framework presented here provides a clear roadmap for such an assessment. The systematic evaluation of cytotoxicity against a panel of cancerous and normal cell lines, coupled with mechanistic studies of key signaling pathways, is paramount in identifying promising new candidates for cancer therapy. The ultimate goal is to discover and develop compounds with a wide therapeutic window, maximizing anticancer activity while minimizing toxicity to healthy tissues, thereby improving patient outcomes. Further research into this compound and other novel natural products is warranted to explore their potential in the fight against cancer.
References
- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Anticancer Activity of Dorycnium pentaphyllum Extract on MCF-7 and MCF-12A Cell Line: Correlation with Invasion and Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly of Complex Alkaloids: A Comparative Look at the Biosynthesis of Hybridaphniphylline A and B
The intricate molecular architectures of Hybridaphniphylline A and B, two Daphniphyllum alkaloids, are believed to be forged through a remarkable biosynthetic strategy centered around a pivotal Diels-Alder reaction. While the complete enzymatic machinery remains to be fully elucidated, a comparative analysis of their proposed biosynthetic pathways, supported by biomimetic total synthesis, offers valuable insights for researchers in natural product chemistry and drug development.
This compound and B are complex hybrid natural products, each comprising a Daphniphyllum alkaloid core fused with an iridoid moiety. Their biosynthesis is hypothesized to diverge from a common set of precursors, with the final structures dictated by the specific stereochemical course of a key cycloaddition reaction. The prevailing hypothesis suggests that a cyclopentadiene (B3395910) derivative arising from the Daphniphyllum alkaloid pathway acts as the diene, while an iridoid, specifically deacetylasperuloside, serves as the dienophile in an intermolecular Diels-Alder reaction.[1][2]
The total synthesis of Hybridaphniphylline B by Li and coworkers has provided significant experimental support for this proposed biosynthetic route.[3][4] Their work demonstrated that a late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside (B190621) tetraacetate could successfully construct the complex core structure of Hybridaphniphylline B.[3][4] This biomimetic synthesis stands as a powerful proxy for understanding the natural assembly of these molecules.
Proposed Biosynthetic Pathways
The proposed biosynthetic pathways for this compound and B commence from two distinct metabolic routes: the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway for the iridoid precursor and a squalene-derived pathway for the Daphniphyllum alkaloid precursor.
The iridoid precursor, deacetylasperuloside, is believed to originate from geraniol, a product of the MEP pathway. A series of oxidative and cyclization steps, characteristic of iridoid biosynthesis, would then lead to the formation of this key dienophile.
The Daphniphyllum alkaloid precursor is thought to be derived from squalene, which undergoes a cascade of cyclizations and rearrangements to form the characteristic polycyclic core of this alkaloid family. Further modifications would then generate a reactive cyclopentadiene intermediate, primed for the Diels-Alder reaction.
The convergence of these two pathways is the crucial intermolecular [4+2] cycloaddition. The stereochemical outcome of this reaction is thought to be the primary determinant for the formation of either this compound or B.
Comparative Performance: Insights from Total Synthesis
As direct enzymatic data for the biosynthesis of this compound and B is not yet available, the yields from the biomimetic total synthesis of Hybridaphniphylline B provide the best available quantitative measure of the feasibility of the key Diels-Alder reaction. The following table summarizes the yields for the key synthetic steps that mimic the proposed biosynthetic pathway.
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Biomimetic Intermolecular Diels-Alder Cycloaddition | Cyclopentadiene Precursor & Asperuloside Tetraacetate | Adducts leading to Hybridaphniphylline B | 45-55 | [3] |
| Conversion of Adduct to Hybridaphniphylline B | Diels-Alder Adducts | Hybridaphniphylline B | ~40 | [3] |
Experimental Protocols: Biomimetic Synthesis of Hybridaphniphylline B Core
The following is a summary of the experimental protocol for the key biomimetic Diels-Alder reaction in the total synthesis of Hybridaphniphylline B, as reported by Li and coworkers. This protocol serves as a model for the proposed natural reaction.
Reaction: Intermolecular Diels-Alder Cycloaddition
Reactants:
-
In situ generated cyclopentadiene precursor (derived from the corresponding daphnilongeranin B)
-
Asperuloside tetraacetate (dienophile)
Procedure:
-
To a solution of the allylic alcohol precursor to the diene in toluene (B28343) at room temperature was added trifluoroacetic acid.
-
The reaction mixture was stirred for a short period to facilitate the in situ formation of the cyclopentadiene.
-
Asperuloside tetraacetate was then added to the reaction mixture.
-
The mixture was heated at a specific temperature for a set duration to promote the Diels-Alder cycloaddition.
-
The reaction was quenched and the products were isolated and purified using column chromatography to yield the Diels-Alder adducts.
For detailed experimental conditions, including specific concentrations, temperatures, and reaction times, please refer to the supporting information of the original publication.[3]
Conclusion
The biosynthesis of this compound and B is a testament to nature's efficiency in constructing complex molecular scaffolds. The proposed pathways, centered on a convergent Diels-Alder reaction, highlight a sophisticated strategy of combining intermediates from distinct metabolic origins. While the precise enzymatic control of this process is an area ripe for future investigation, the success of biomimetic total synthesis provides a strong foundation for this hypothesis. Further research into the enzymes responsible for the formation of the diene and dienophile precursors, as well as the putative Diels-Alderase, will undoubtedly provide deeper insights into the intricate logic of natural product biosynthesis and open new avenues for the chemoenzymatic synthesis of novel therapeutic agents.
References
A Comparative Guide to the Analytical Methods for Hybridaphniphylline A Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
The intricate and structurally complex nature of Hybridaphniphylline A, a member of the Daphniphyllum alkaloids, necessitates robust and sensitive analytical methodologies for its accurate detection and quantification. This guide provides a comparative overview of the principal analytical techniques that can be employed for the analysis of this compound, offering insights into their performance, supported by representative experimental data from analogous complex alkaloids.
The primary methods for the structural elucidation and quantification of Daphniphyllum alkaloids are centered around mass spectrometry and nuclear magnetic resonance spectroscopy.[1] Specifically, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out for its high sensitivity and selectivity in quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure determination.
Data Presentation: A Comparative Analysis
| Parameter | UPLC-MS/MS Method 1 (Proxy Data) | UPLC-MS/MS Method 2 (Proxy Data) | qNMR (Representative) |
| Instrumentation | Triple Quadrupole MS | Q-TOF MS | 600 MHz NMR with CryoProbe |
| Linearity (r²) | >0.995 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL | ~50 µg/mL |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Specificity | High (based on MRM transitions) | High (based on accurate mass) | High (based on unique signals) |
Experimental Protocols
UPLC-MS/MS for Quantification
This protocol outlines a general procedure for the quantification of Daphniphyllum alkaloids, which can be adapted for this compound.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Extraction: Plant material is first extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often facilitated by sonication or maceration.
-
Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to selectively isolate the alkaloid fraction.
-
SPE Cleanup: The alkaloid fraction is further purified using a cation-exchange SPE cartridge. The cartridge is conditioned, the sample is loaded, and interfering compounds are washed away. The target alkaloids are then eluted with a basic organic solvent.
-
Final Preparation: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for UPLC-MS/MS analysis.
b) Chromatographic Conditions
-
Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm), is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
c) Mass Spectrometry Parameters
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for alkaloids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, providing high selectivity and sensitivity. For structural confirmation, a full scan and product ion scan on a high-resolution mass spectrometer (like Q-TOF) are employed.
-
Key Parameters: Optimization of parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy is crucial for achieving the best sensitivity for the specific analyte.
NMR Spectroscopy for Structural Elucidation and Quantification
a) Sample Preparation
-
Isolation: this compound must be isolated and purified to a high degree (>95%) using chromatographic techniques such as column chromatography and preparative HPLC.
-
Sample Preparation: A precise amount of the purified sample (typically 1-5 mg for structural elucidation, and a precisely weighed amount for qNMR) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.
b) NMR Experiments for Structural Elucidation
A suite of 1D and 2D NMR experiments are necessary to fully elucidate the complex structure of this compound:
-
1D NMR: ¹H and ¹³C spectra provide initial information about the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry.
-
c) Quantitative NMR (qNMR)
For quantification, a ¹H NMR spectrum is acquired with specific parameters to ensure accuracy, such as a long relaxation delay. The concentration of the analyte is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the detection and quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Biosynthetic Context
Daphniphyllum alkaloids are believed to have a common biosynthetic origin from squalene, which undergoes a series of complex cyclizations and rearrangements to form the diverse array of skeletal structures observed in this family of natural products.[2]
Caption: General biosynthetic origin of this compound.
Conclusion
The detection and quantification of this compound require sophisticated analytical techniques. UPLC-MS/MS is the method of choice for sensitive and specific quantification, particularly in complex matrices such as plant extracts or biological fluids. For unequivocal structural confirmation and for the development of a primary quantitative standard, NMR spectroscopy is essential. The successful application of these methods relies on meticulous sample preparation and method validation to ensure data accuracy and reliability, which are paramount in the fields of natural product chemistry and drug development. Some Daphniphyllum alkaloids have shown cytotoxic and antioxidant activities, highlighting the potential pharmacological relevance of this class of compounds.[3][4][5]
References
- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hybridaphniphylline A
Hybridaphniphylline A is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus.[1] Alkaloids from this family are known for their rich structural diversity and a range of biological functionalities, including cytotoxic activities.[2] Due to its classification as a biologically active alkaloid, this compound should be handled with care by trained personnel using appropriate personal protective equipment (PPE).
General Safety and Handling Precautions
Given the potential bioactivity of Daphniphyllum alkaloids, the following precautions are recommended:
-
Engineering Controls: All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Hygiene: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes general properties for this class of compounds.
| Property | Data | Source |
| Chemical Class | Daphniphyllum Alkaloid, Iridoid Hybrid | [1] |
| Molecular Formula | C30H39NO6 (Example for a related compound) | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). | N/A |
| Biological Activity | Many Daphniphyllum alkaloids exhibit significant biological activities, including cytotoxicity, and inhibitory activity against certain enzymes.[2] | [2] |
Experimental Protocols: Disposal of this compound
The following is a general, step-by-step protocol for the disposal of small quantities of this compound typically found in a research setting.
1. Decontamination of Labware:
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated surfaces with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound. Collect this solvent rinse as chemical waste.
-
Wash the rinsed glassware with soap and water.
-
A final rinse with deionized water is recommended.
-
2. Disposal of Unused this compound:
-
Solid Waste:
-
If in solid form, carefully transfer the unused this compound into a designated hazardous waste container.
-
Ensure the container is properly labeled with the chemical name ("this compound"), the quantity, and the appropriate hazard warnings (e.g., "Toxic").
-
-
Solutions:
-
Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for flammable liquids.
-
Do not mix with incompatible waste streams.
-
3. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid chemical waste.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads) should be treated as hazardous waste and disposed of accordingly.
4. Final Disposal:
-
All waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal Workflow
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines provided by your institution.
References
Essential Safety and Operational Guide for Handling Hybridaphniphylline A
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hybridaphniphylline A. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
This compound is a complex alkaloid that requires careful handling due to its potential toxicity. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed and is suspected of damaging fertility or the unborn child. The following table summarizes the key hazard information.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
General Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
-
P308 + P313: IF exposed or concerned: Get medical advice/ attention.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Detailed Protocols
Handling and Storage:
-
Handling: Always work under a chemical fume hood. Do not inhale the substance or mixture. Avoid all contact with the substance. Ensure adequate ventilation.
-
Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place. The container should be stored locked up.
Spill and Exposure Procedures:
-
Spill Response: In the event of a spill, evacuate the area. Avoid generating dust. Do not let the product enter drains. Collect the spilled material carefully, bind it, and pump it off. Dispose of the waste properly. Clean the affected area thoroughly.
-
Inhalation Exposure: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Consult a physician.
-
Eye Contact: If the substance gets into the eyes, rinse them out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.
-
Ingestion: If swallowed, give two glasses of water to drink. Seek immediate medical advice.
Disposal Plan:
Dispose of the contents and container to an approved waste disposal plant. Follow all federal, state, and local environmental regulations.
Note: As this compound is a research chemical, detailed experimental protocols for its handling beyond the information provided in the Safety Data Sheet are not widely available. The total synthesis of Hybridaphniphylline B has been reported, but these protocols focus on its chemical synthesis rather than its safe handling in a laboratory setting for other research purposes.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
